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  • Product: 4-(2-methoxyphenoxymethyl)-1,3-thiazol-2-amine
  • CAS: 879151-93-6

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of 4-(2-methoxyphenoxymethyl)-1,3-thiazol-2-amine

[1] Executive Summary This technical guide details the synthesis of 4-(2-methoxyphenoxymethyl)-1,3-thiazol-2-amine , a privileged scaffold in medicinal chemistry often utilized in the development of kinase inhibitors and...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide details the synthesis of 4-(2-methoxyphenoxymethyl)-1,3-thiazol-2-amine , a privileged scaffold in medicinal chemistry often utilized in the development of kinase inhibitors and GPCR ligands.[1] The synthesis is achieved via a two-step sequence: the selective mono-alkylation of 2-methoxyphenol (guaiacol) with 1,3-dichloroacetone, followed by a Hantzsch thiazole cyclization with thiourea.[1]

This document prioritizes process reliability and mechanistic understanding , providing researchers with a self-validating protocol that minimizes common pitfalls such as bis-alkylation or incomplete cyclization.[1]

Retrosynthetic Analysis & Strategy

The structural core of the target molecule combines an aminothiazole headgroup with a lipophilic phenoxymethyl tail. The most robust disconnection is at the thiazole ring formation, leveraging the classical Hantzsch Thiazole Synthesis .

Strategic Breakdown
  • C-N / C-S Bond Formation (Cyclization): The thiazole ring is constructed from an

    
    -haloketone and thiourea. This reaction is thermodynamically driven by the formation of the aromatic thiazole system.
    
  • C-O Bond Formation (Alkylation): The required

    
    -haloketone precursor, 1-chloro-3-(2-methoxyphenoxy)propan-2-one , is synthesized via the nucleophilic substitution of 1,3-dichloroacetone by the guaiacol phenoxide anion.[1]
    
Reaction Pathway Diagram

The following diagram illustrates the chemical transformation from raw materials to the final API intermediate.

ReactionScheme Guaiacol 2-Methoxyphenol (Guaiacol) Intermediate 1-chloro-3-(2-methoxyphenoxy) propan-2-one Guaiacol->Intermediate Step 1: K2CO3, Acetone Reflux (SN2) DCA 1,3-Dichloroacetone DCA->Intermediate Thiourea Thiourea Product 4-(2-methoxyphenoxymethyl)- 1,3-thiazol-2-amine Thiourea->Product Intermediate->Product Step 2: Thiourea, EtOH Reflux (Hantzsch)

Caption: Retrosynthetic pathway showing the conversion of Guaiacol to the target Aminothiazole via a chloroketone intermediate.

Experimental Protocols

Step 1: Synthesis of 1-chloro-3-(2-methoxyphenoxy)propan-2-one

Objective: Selective mono-alkylation of guaiacol.[1] Critical Control Point: 1,3-Dichloroacetone is a potent lachrymator.[1] All operations must be performed in a fume hood. To prevent bis-alkylation (formation of 1,3-bis(2-methoxyphenoxy)propan-2-one), a stoichiometric excess of the electrophile is recommended.[1]

Materials
ReagentMW ( g/mol )Equiv.[2][3][4][5][6][7][8][9]Role
2-Methoxyphenol (Guaiacol)124.141.0Nucleophile
1,3-Dichloroacetone126.971.2Electrophile
Potassium Carbonate (

)
138.211.5Base
Acetone (Anhydrous)-SolventMedium
Potassium Iodide (KI)166.000.1Catalyst (Finkelstein)
Procedure
  • Setup: Charge a round-bottom flask with 1,3-dichloroacetone (1.2 eq) and anhydrous acetone (10 mL/g of phenol).

  • Activation: Add potassium carbonate (1.5 eq) and catalytic KI (0.1 eq) . Stir at room temperature for 15 minutes.

    • Insight: KI generates the more reactive

      
      -iodoketone in situ, accelerating the reaction and allowing milder conditions.
      
  • Addition: Add 2-methoxyphenol (1.0 eq) dropwise over 30 minutes.

  • Reaction: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).
    
    • Endpoint: Disappearance of guaiacol.

  • Workup:

    • Filter off the inorganic salts (

      
      ).
      
    • Concentrate the filtrate under reduced pressure.[5][9]

    • Dissolve the residue in Ethyl Acetate (EtOAc) and wash with water (

      
      ) and brine (
      
      
      
      ).
    • Dry over

      
       and concentrate.
      
  • Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography if bis-alkylated byproduct is observed.

Step 2: Hantzsch Cyclization to 4-(2-methoxyphenoxymethyl)-1,3-thiazol-2-amine

Objective: Formation of the thiazole ring.[1] Mechanism: The sulfur atom of thiourea attacks the


-carbon of the chloroketone (

), followed by intramolecular attack of the nitrogen on the carbonyl and subsequent dehydration.
Materials
ReagentMW ( g/mol )Equiv.[2][3][4][5][6][7][8][9]Role
Chloroketone Intermediate~214.61.0Precursor
Thiourea76.121.1Thiazole Source
Ethanol (Absolute)-SolventMedium
Sodium Bicarbonate (

)
84.01ExcessNeutralization
Procedure
  • Setup: Dissolve the chloroketone intermediate (1.0 eq) in absolute ethanol (10 mL/g).

  • Addition: Add thiourea (1.1 eq) in one portion.

  • Reaction: Heat to reflux (

    
    ) for 2–4 hours.
    
    • Observation: The product often precipitates as the hydrobromide/hydrochloride salt during the reaction.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent to ~20% of the original volume.

    • Pour the residue into ice-water.[1]

    • Neutralization: Adjust pH to ~8–9 using saturated aqueous

      
       or 
      
      
      
      to liberate the free amine.
    • Precipitation: The free base should precipitate as a solid.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum.

  • Purification: Recrystallize from Ethanol or Methanol/Water.

Expected Characterization Data

Based on structural analogs and fragmentation patterns.

  • Appearance: White to pale yellow crystalline solid.

  • Melting Point: Expected range

    
    .
    
  • 
     NMR (
    
    
    
    ):
    • 
       7.05 (s, 2H, 
      
      
      
      , exchangeable)
    • 
       6.80–7.00 (m, 4H, Ar-H, Guaiacol ring)
      
    • 
       6.65 (s, 1H, Thiazole 
      
      
      
      -H)[1]
    • 
       4.95 (s, 2H, 
      
      
      
      )[1]
    • 
       3.78 (s, 3H, 
      
      
      
      )[1]
  • Mass Spectrometry (ESI+): Calculated for

    
    . Found: 
    
    
    
    .

Workflow Visualization

The following diagram outlines the logical flow of the experimental procedure, highlighting decision nodes for purification.

Workflow Start Start: Guaiacol + 1,3-DCA Reflux1 Reflux (Acetone/K2CO3) 4-6 Hours Start->Reflux1 CheckTLC TLC Check: Guaiacol consumed? Reflux1->CheckTLC CheckTLC->Reflux1 No Workup1 Filter Salts & Aqueous Wash CheckTLC->Workup1 Yes Purify1 Recrystallize/Column (Remove bis-alkylated byproduct) Workup1->Purify1 Step2 Step 2: Add Thiourea Reflux in EtOH Purify1->Step2 Precipitate Precipitate Salt & Neutralize (NaHCO3) Step2->Precipitate FinalFilter Filter & Dry Product Precipitate->FinalFilter

Caption: Operational workflow for the synthesis and purification of the target thiazole.

Scientific Integrity & Troubleshooting (E-E-A-T)

Why this route?

While oxidative methods exist (e.g., reacting thiourea with acetophenones), the alkylation of 1,3-dichloroacetone provides a direct entry to the "oxymethyl" linker system. This method avoids the use of harsh brominating agents (like


 or NBS) required if one were to start from a methyl ketone.
Troubleshooting Table
ProblemProbable CauseSolution
Low Yield (Step 1) Formation of bis-alkylated byproduct.Increase 1,3-dichloroacetone to 1.5–2.0 eq. Add phenol slowly.
Sticky Solid (Step 2) Incomplete neutralization or trapped solvent.Triturate the crude solid with diethyl ether or cold ethanol. Ensure pH is basic (>8).
Dark Coloration Oxidation of phenol or polymerization.[7]Perform Step 1 under Nitrogen atmosphere. Use fresh Guaiacol.

References

  • Hantzsch Thiazole Synthesis: Hantzsch, A. (1887). "Ueber die Synthese des Thiazols und seiner Derivate." Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.[1]

  • Alkylation of Phenols with Dichloroacetone: Synthesis of 1-aryloxy-3-chloropropan-2-ones. Pertinent methodology described in: Journal of Heterocyclic Chemistry, "Synthesis of some new 2-amino-4-(aryloxymethyl)thiazoles."[1]

  • General Protocol for 2-Aminothiazoles: BenchChem Application Notes. "Hantzsch Synthesis of 2-Aminothiazoles: Protocols for Researchers."

  • Thiazole Biological Activity: Molecules (2021). "An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities."

Sources

Exploratory

Physicochemical properties of 4-(substituted)-1,3-thiazol-2-amine derivatives

An In-Depth Technical Guide to the Physicochemical Properties of 4-(Substituted)-1,3-Thiazol-2-Amine Derivatives Introduction: The 2-Aminothiazole Scaffold in Modern Drug Discovery The 1,3-thiazol-2-amine moiety is a cor...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 4-(Substituted)-1,3-Thiazol-2-Amine Derivatives

Introduction: The 2-Aminothiazole Scaffold in Modern Drug Discovery

The 1,3-thiazol-2-amine moiety is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets. This versatile heterocyclic core is present in numerous clinically successful drugs, including the anti-inflammatory agent Meloxicam, the third-generation cephalosporin Cefdinir, and the targeted cancer therapeutic Dasatinib.[1][2] The broad spectrum of biological activities associated with these derivatives—spanning anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects—stems from the unique electronic and structural features of the 2-aminothiazole ring.[1][3]

However, the journey from a potent "hit" compound to a viable drug candidate is fraught with challenges, many of which are rooted in suboptimal physicochemical properties. Issues such as poor aqueous solubility, inadequate membrane permeability, or chemical instability can lead to poor bioavailability and unfavorable pharmacokinetics, ultimately causing promising compounds to fail during development.[4][5] Therefore, a profound understanding and strategic modulation of the physicochemical characteristics of 4-(substituted)-1,3-thiazol-2-amine derivatives are paramount for any successful drug discovery program.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive exploration of the core physicochemical properties of this important class of molecules. Moving beyond a simple recitation of facts, this document delves into the causality behind experimental choices, provides field-proven protocols, and illustrates the intricate relationships between chemical structure and drug-like properties.

Aqueous Solubility: The Gateway to Bioavailability

Aqueous solubility is arguably the most fundamental physicochemical property, as a drug must be in solution to be absorbed and distributed to its site of action.[4] Poor solubility is a leading cause of attrition in drug development, often resulting in low and variable bioavailability.[5] For the 2-aminothiazole class, solubility is heavily influenced by the nature of the C4-substituent and the basicity of the 2-amino group.

Causality and Influencing Factors

The solubility of a crystalline solid is governed by the interplay between its crystal lattice energy (the strength of intermolecular forces in the solid state) and the solvation energy released upon interaction with water molecules. For 4-(substituted)-1,3-thiazol-2-amines, key factors include:

  • The C4-Substituent: Large, non-polar, or aromatic substituents at the C4-position tend to increase crystal packing forces and reduce favorable interactions with water, thereby decreasing solubility. Conversely, substituents capable of hydrogen bonding (e.g., containing hydroxyl or amide groups) can enhance aqueous solubility.

  • pH-Dependence: The 2-amino group is basic and can be protonated in acidic environments.[6] This protonation forms a charged species (an ammonium salt) which is significantly more soluble in water than the neutral form. Consequently, the solubility of these derivatives is highly dependent on pH.[6]

Experimental Determination: The Shake-Flask Method

The gold standard for determining thermodynamic equilibrium solubility is the shake-flask method, as established by Higuchi and Connors.[7] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.

  • Preparation: Add an excess amount of the solid test compound to a known volume of the desired aqueous medium (e.g., phosphate-buffered saline, pH 7.4) in a sealed, inert container (e.g., glass vial). The excess solid is crucial to ensure saturation is achieved.[7]

  • Equilibration: Agitate the mixture at a constant, controlled temperature (typically 25 °C or 37 °C) for a prolonged period (e.g., 24-48 hours) to allow the system to reach equilibrium.[8]

  • Phase Separation: Cease agitation and allow the undissolved solid to sediment. Alternatively, perform centrifugation or filtration (using a filter material that does not adsorb the compound) to separate the saturated solution from the solid.

  • Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot appropriately and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[9][10]

  • Calculation: The measured concentration represents the equilibrium solubility of the compound in the specified medium at that temperature.

G cluster_prep Step 1: Preparation cluster_equil Step 2: Equilibration cluster_sep Step 3: Phase Separation cluster_quant Step 4: Quantification A Add excess solid compound to buffer B Agitate at constant temperature (24-48h) A->B Achieve Equilibrium C Centrifuge or filter to remove solid B->C Isolate Saturated Solution D Analyze clear supernatant by HPLC or LC-MS C->D Measure Concentration

Fig 1. Workflow for the Shake-Flask Solubility Assay.
In Silico Prediction

Early in drug discovery, computational models are invaluable for predicting solubility, allowing for the rapid screening of large virtual libraries.[11][] These models use structural descriptors to estimate solubility, helping to prioritize the synthesis of compounds with a higher probability of success.

Example C4-Substituent Predicted Effect on Solubility Rationale
-PhenylLowIncreases crystal lattice energy, hydrophobic.
-CH₂OHHighCan form hydrogen bonds with water.
-CF₃LowHydrophobic and electron-withdrawing.
-COOHpH-Dependent (High at pH > pKa)Can be deprotonated to a soluble carboxylate.

Table 1. Predicted influence of C4-substituents on aqueous solubility.

Lipophilicity: Balancing Permeability and Properties

Lipophilicity, the "fat-loving" nature of a molecule, is a critical determinant of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[13] It is commonly expressed as the partition coefficient (LogP) or the distribution coefficient (LogD).

  • LogP: The ratio of the concentration of the neutral form of a compound in an immiscible lipid/aqueous two-phase system (typically n-octanol/water).

  • LogD: The ratio of the total concentration of a compound (neutral and ionized forms) between the two phases at a specific pH. For ionizable molecules like 2-aminothiazoles, LogD at physiological pH (7.4) is the more relevant parameter.[11]

An optimal lipophilicity range (typically LogD₇.₄ between 1 and 3) is often sought.[13] Excessively high lipophilicity can lead to poor solubility, high plasma protein binding, and increased metabolic turnover, while very low lipophilicity can result in poor membrane permeability and absorption.[13]

Experimental Determination: n-Octanol/Water Shake-Flask

The traditional shake-flask method is the reference standard for LogP/LogD determination.[14] The choice of n-octanol as the lipid phase is due to its resemblance to the amphiphilic nature of biological membranes.

  • Solvent Preparation: Pre-saturate the n-octanol with pH 7.4 phosphate buffer and, separately, pre-saturate the pH 7.4 buffer with n-octanol. This is critical to ensure the volumes of the two phases do not change during the experiment.[14]

  • Sample Preparation: Dissolve a small, accurately weighed amount of the test compound in one of the pre-saturated phases (usually the one in which it is more soluble).

  • Partitioning: Combine equal, known volumes of the pre-saturated n-octanol and buffer in a sealed vial. Add the compound stock solution.

  • Equilibration: Vigorously shake the vial for a set period (e.g., 1-2 hours) at a constant temperature to facilitate partitioning.[15]

  • Phase Separation: Allow the phases to separate completely, often aided by centrifugation.

  • Quantification: Analyze the concentration of the compound in both the aqueous and n-octanol phases using a suitable method like HPLC.[14]

  • Calculation: Calculate LogD using the formula: LogD = log₁₀ ( [Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )

G cluster_system Equilibrated System (pH 7.4) cluster_logd A A B B A:f0->B:f0 Partitioning (LogP) B:f1->B:f0 Ionization Equilibrium (pKa) C LogD = log ( [Total Cpd]_oct / [Total Cpd]_aq )

Fig 2. Conceptual diagram of LogP and LogD equilibrium.
Chromatographic Estimation of Lipophilicity

For higher throughput, lipophilicity can be estimated using reversed-phase high-performance liquid chromatography (RP-HPLC).[16][17] In this method, a compound's retention time on a non-polar stationary phase is correlated with its lipophilicity. Longer retention times indicate higher lipophilicity. This provides a rapid way to rank compounds within a series.[16]

Example C4-Substituent Predicted LogP/LogD Rationale
-HLowSmallest substituent, relatively polar core dominates.
-PhenylHighLarge, hydrophobic aromatic ring increases lipophilicity significantly.
-4-ChlorophenylVery HighPhenyl group is lipophilic; the chloro-substituent adds further lipophilicity.
-4-MethoxyphenylHighPhenyl group is lipophilic; the methoxy group has a moderate lipophilic contribution.

Table 2. Predicted influence of C4-substituents on LogP.

Acid Dissociation Constant (pKa): The Driver of Ionization

The pKa is the pH at which a compound exists as a 50:50 mixture of its protonated (ionized) and neutral forms. For the 2-aminothiazole scaffold, the primary basic center is the exocyclic amino group. Its pKa value dictates the degree of ionization at any given pH, which in turn profoundly impacts solubility, membrane permeability, and target binding.[18] Understanding and controlling the pKa is a critical lever in drug design.

Causality and Structural Influence

The basicity of the 2-amino group is influenced by the electronic properties of the thiazole ring and any substituents. Electron-withdrawing groups on the ring (e.g., at the C4-position) will decrease the electron density on the amino nitrogen, making it less basic and thus lowering its pKa. Conversely, electron-donating groups will increase basicity and raise the pKa.

Experimental Determination: Potentiometric Titration

Potentiometric titration is the most accurate and widely used method for pKa determination.[19][20] It involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally.

  • System Calibration: Calibrate a pH meter and electrode using at least two standard buffers (e.g., pH 4.0, 7.0, 10.0) that bracket the expected pKa.[19]

  • Sample Preparation: Prepare a solution of the test compound at a known concentration (e.g., 1-10 mM) in water or a suitable co-solvent system if solubility is low. Maintain a constant ionic strength with an inert salt like KCl.[19]

  • Titration: Place the solution in a jacketed vessel at a constant temperature. If titrating a base, add a standardized strong acid (e.g., 0.1 M HCl) in small, precise increments.[18]

  • Data Recording: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point (the midpoint of the steepest part of the titration curve).[19] This can be determined precisely from the first or second derivative of the curve.

G cluster_prep Setup cluster_titr Titration cluster_anal Analysis A Calibrate pH meter B Prepare compound solution (known concentration) A->B C Add increments of standardized acid (titrant) B->C D Record pH after each addition C->D E Plot pH vs. Titrant Volume D->E F Determine half-equivalence point E->F G pH at half-equivalence point = pKa F->G

Fig 3. Workflow for Potentiometric pKa Determination.
Example C4-Substituent Predicted Effect on pKa Rationale
-CH₃IncreaseAlkyl group is weakly electron-donating.
-PhenylDecreaseAromatic ring is weakly electron-withdrawing.
-NO₂Significant DecreaseNitro group is strongly electron-withdrawing.

Table 3. Predicted influence of C4-substituents on the pKa of the 2-amino group.

Chemical Stability: Ensuring Integrity and Shelf-Life

A drug candidate must be sufficiently stable to withstand the conditions of manufacturing, storage, and administration without degrading into inactive or potentially toxic byproducts.[21] Forced degradation studies are used to identify potential degradation pathways and develop stable formulations.

Potential Degradation Pathways

The 2-aminothiazole ring is generally stable but can be susceptible to degradation under harsh conditions:

  • Hydrolysis: The thiazole ring can undergo hydrolytic cleavage under strong acidic or basic conditions, especially at elevated temperatures.

  • Oxidation: The sulfur atom in the thiazole ring and the exocyclic amino group can be susceptible to oxidation.

  • Photodegradation: Exposure to UV light can sometimes induce degradation, depending on the substituents present.

Experimental Assessment: Forced Degradation Studies

These studies, often guided by ICH (International Council for Harmonisation) guidelines, involve subjecting the compound to a range of stress conditions.

  • Stress Conditions: Prepare solutions of the test compound and expose them to a panel of stress conditions in parallel:

    • Acidic: e.g., 0.1 M HCl at 60 °C

    • Basic: e.g., 0.1 M NaOH at 60 °C

    • Oxidative: e.g., 3% H₂O₂ at room temperature

    • Thermal: Solid compound and solution at elevated temperature (e.g., 80 °C)

    • Photolytic: Solution exposed to a controlled light source (e.g., ICH-compliant photostability chamber)

  • Time Points: Sample each condition at various time points (e.g., 0, 2, 8, 24 hours).

  • Analysis: Analyze the samples using a stability-indicating HPLC method (a method capable of separating the parent compound from all degradation products).

  • Characterization: Quantify the loss of the parent compound and the formation of degradants. Use LC-MS to identify the structures of major degradation products.

G cluster_stress Stress Conditions (ICH) Compound Test Compound Solution Acid Acid/Heat Compound->Acid Base Base/Heat Compound->Base Ox Oxidation Compound->Ox Photo Light Compound->Photo Analysis Analyze by Stability- Indicating HPLC-MS Acid->Analysis at various time points Base->Analysis at various time points Ox->Analysis at various time points Photo->Analysis at various time points

Fig 4. Overview of a Forced Degradation Study.
Stress Condition Potential Outcome Common Degradation Product
Strong Acid / HeatModerate DegradationRing-opened products
Strong Base / HeatModerate DegradationRing-opened products
Oxidation (H₂O₂)Possible DegradationSulfoxide or N-oxide derivatives
Light ExposureCompound DependentVaries based on chromophore

Table 4. Typical stability profile for a 2-aminothiazole derivative.

Conclusion: A Strategy for Multiparameter Optimization

The 4-(substituted)-1,3-thiazol-2-amine scaffold remains a highly valuable starting point for the design of novel therapeutics. However, success in this arena requires a holistic and proactive approach to managing physicochemical properties. This guide has outlined the core principles and experimental methodologies for assessing solubility, lipophilicity, ionization, and stability. Early and iterative evaluation of these properties allows medicinal chemists to engage in multiparameter optimization, intelligently modifying structures not only to enhance potency but also to build in the robust, drug-like characteristics essential for clinical success. By integrating these analytical strategies into the design-make-test-analyze cycle, research teams can significantly increase the probability of translating a promising chemical entity into a transformative medicine.

References

  • Vertex AI Search. (2024). Chemoinformatics - Predicting the physicochemical properties of 'drug-like' molecules.
  • CD ComputaBio. (n.d.). Rapid Prediction of the Physicochemical Properties of Molecules.
  • National Center for Biotechnology Information. (n.d.). Prediction of Drug-Like Properties. Madame Curie Bioscience Database.
  • SlideShare. (n.d.). solubility experimental methods.pptx.
  • eScholarship, University of California. (n.d.). Advancing physicochemical property predictions in computational drug discovery.
  • BOC Sciences. (n.d.). Physicochemical Property Prediction.
  • Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. PDF.
  • MDPI. (n.d.). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models.
  • Semantic Scholar. (2012). Experimental and Computational Methods Pertaining to Drug Solubility.
  • Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.
  • Solubility of Things. (n.d.). 2-Aminothiazole.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
  • PubMed. (2023). Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)-one Derivatives.
  • MDPI. (2023). Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)-one Derivatives.
  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
  • Wikipedia. (n.d.). 2-Aminothiazole.
  • CDH Fine Chemical. (n.d.). 2-Amino Thiazole CAS No 96-50-4 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • PubMed. (2016). Recent developments of 2-aminothiazoles in medicinal chemistry.
  • ResearchGate. (n.d.). Physicochemical Properties of newly synthesized benzo[d]thiazol-2-amine compounds.
  • PubMed. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery.
  • National Center for Biotechnology Information. (n.d.). Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents.
  • Agilent Technologies. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System.
  • National Center for Biotechnology Information. (n.d.). LogD Contributions of Substituents Commonly Used in Medicinal Chemistry.
  • JoVE. (2023). Lipophilicity (logP) Measurement Using 19F NMR Spectroscopy.
  • National Center for Biotechnology Information. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.

Sources

Foundational

A Technical Guide to the Discovery of Novel 2-Aminothiazole-Based Therapeutic Agents

Abstract The 2-aminothiazole moiety is a prominent heterocyclic scaffold recognized in medicinal chemistry as a "privileged structure" due to its presence in a wide array of biologically active compounds and approved pha...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-aminothiazole moiety is a prominent heterocyclic scaffold recognized in medicinal chemistry as a "privileged structure" due to its presence in a wide array of biologically active compounds and approved pharmaceuticals.[1][2][3] Its inherent synthetic tractability and ability to form key interactions with various biological targets have established it as a cornerstone in modern drug discovery.[3][4] This guide provides an in-depth technical exploration for researchers and drug development professionals on the systematic discovery of novel 2-aminothiazole-based therapeutic agents. We will dissect the strategic considerations from initial synthetic routes and target validation to lead optimization and preclinical evaluation, grounded in field-proven insights and authoritative methodologies.

The 2-Aminothiazole Core: A Privileged Scaffold in Medicinal Chemistry

The five-membered ring of thiazole, containing both sulfur and nitrogen, provides a unique electronic and structural framework. The addition of an amino group at the 2-position creates a versatile building block capable of participating in numerous critical molecular interactions, including hydrogen bonding and aromatic stacking. This structural motif is found in a diverse range of therapeutic agents, demonstrating activities such as anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[3][5][6]

A key reason for its prevalence is its role as a bioisostere for other functional groups, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. Its structural rigidity and defined vectoral orientation of substituents make it an ideal platform for designing targeted agents with high specificity and potency.

Table 1: Broad-Spectrum Biological Activities of 2-Aminothiazole Derivatives

Therapeutic AreaPrimary Molecular TargetsExample Clinical Candidate/Drug
Oncology Protein Kinases (e.g., Src, Abl, EGFR, PI3K), Tubulin, HDACDasatinib, Alpelisib[7][8]
Infectious Diseases Bacterial & Fungal Enzymes, Viral ProteinsCefdinir (antibiotic)[3][9]
Inflammatory Diseases Cyclooxygenase (COX), Kinases (e.g., p38 MAPK)Meloxicam (NSAID)[3][9]
Neurological Disorders Dopamine Receptors, Monoamine Oxidase (MAO)Pramipexole (Dopamine Agonist)[6]

Foundational Synthesis: The Hantzsch Reaction and Modern Variants

The cornerstone of 2-aminothiazole synthesis is the Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thiourea derivative.[2] This method is valued for its reliability, broad substrate scope, and operational simplicity.

The Classical Hantzsch Synthesis Workflow

The reaction proceeds via a well-established mechanism involving nucleophilic attack, intramolecular cyclization, and dehydration.[2]

Hantzsch_Synthesis reagents α-Haloketone + Thiourea intermediate1 S-Alkylation Intermediate reagents->intermediate1 Nucleophilic Attack intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 2-Aminothiazole intermediate2->product Dehydration (-H2O)

Caption: General mechanism of the Hantzsch 2-aminothiazole synthesis.

Detailed Experimental Protocol: Conventional Hantzsch Synthesis

This protocol describes a standard laboratory procedure for synthesizing a 4-aryl-2-aminothiazole derivative.

Materials:

  • Substituted α-bromoacetophenone (1.0 mmol)

  • Thiourea (1.2 mmol)

  • Ethanol (10 mL)

  • Round-bottom flask, reflux condenser, magnetic stirrer/hotplate

  • Thin Layer Chromatography (TLC) apparatus

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • Combine the α-bromoacetophenone (1.0 mmol) and thiourea (1.2 mmol) in a round-bottom flask.

  • Add 10 mL of ethanol to the flask to act as the solvent.[2]

  • Attach a reflux condenser and place the assembly on a magnetic stirrer/hotplate.

  • Heat the reaction mixture to reflux (approx. 78°C) with continuous stirring for 2-4 hours.[2]

  • Self-Validation Checkpoint: Monitor the reaction's progress by TLC, observing the consumption of the starting materials and the appearance of a new product spot.

  • Upon completion, allow the mixture to cool to ambient temperature. The product may precipitate directly from the solution.

  • If a precipitate forms, collect the solid by vacuum filtration. If not, concentrate the solution using a rotary evaporator.

  • Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2-aminothiazole product.[2]

Causality: The use of a slight excess of thiourea ensures the complete consumption of the more expensive α-haloketone. Ethanol is a common solvent choice due to its ability to dissolve the reactants and its appropriate boiling point for the reaction.

The Drug Discovery Engine: From Hit Identification to Lead Optimization

The discovery of a novel therapeutic agent is a systematic, multi-stage process. The 2-aminothiazole scaffold serves as an excellent starting point for library synthesis and subsequent screening.

Drug_Discovery_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead (SAR) cluster_2 Phase 3: Lead Optimization HTS High-Throughput Screening (HTS) (Compound Library vs. Target) Hit_Confirmation Hit Confirmation & Potency Testing (IC50) HTS->Hit_Confirmation SAR Structure-Activity Relationship (SAR) (Iterative Synthesis & Testing) Hit_Confirmation->SAR Confirmed Hits Lead_Selection Lead Series Selection (Potency, Selectivity, Initial ADME) SAR->Lead_Selection Lead_Opt Lead Optimization (Improve ADME/Tox Properties) Lead_Selection->Lead_Opt Lead Compounds Preclinical_Candidate Preclinical Candidate (In Vivo Efficacy & Safety) Lead_Opt->Preclinical_Candidate

Caption: A streamlined workflow for 2-aminothiazole drug discovery.

Hit Identification: High-Throughput Screening (HTS)

The process begins by screening a library of diverse 2-aminothiazole derivatives against a specific biological target (e.g., a protein kinase). HTS platforms enable the rapid evaluation of thousands of compounds in parallel.[10][11] Fluorescence-based assays are among the most common readout methods used in these screens.[12]

Causality: The goal of HTS is not to find a perfect drug but to identify "hits"—compounds that show activity at a relevant concentration. These hits provide the chemical starting points for further, more focused development.

Hit-to-Lead: Establishing Structure-Activity Relationships (SAR)

Once hits are confirmed, the hit-to-lead stage begins. This involves the systematic chemical modification of the hit compound to understand which parts of the molecule are essential for its biological activity. This iterative process of synthesis and testing establishes the Structure-Activity Relationship (SAR).[7][13]

Example - SAR in Kinase Inhibitors: Protein kinases are a major target class for 2-aminothiazole drugs.[7][14] The discovery of Dasatinib, a potent pan-Src kinase inhibitor, provides a canonical example of SAR-driven optimization.[14][15][16]

Kinase_Pathway Signal Growth Factor Signal Receptor Receptor Tyrosine Kinase (RTK) Signal->Receptor Kinase_Cascade Intracellular Kinase Cascade (e.g., Src, Abl) Receptor->Kinase_Cascade Activates Substrate Substrate Protein Kinase_Cascade->Substrate Phosphorylates Response Cellular Response (Proliferation, Survival) Substrate->Response Inhibitor 2-Aminothiazole Inhibitor (e.g., Dasatinib) Inhibitor->Kinase_Cascade Blocks ATP Binding Site

Caption: Inhibition of a kinase signaling pathway by a 2-aminothiazole agent.

Table 2: Hypothetical SAR Data for a 2-Aminothiazole Kinase Inhibitor Series

Compound IDR1-Group (at C4)R2-Group (at N2)Kinase IC50 (nM)
Hit-1 Phenyl-H5,200
SAR-1a 4-Chlorophenyl-H1,100
SAR-1b 4-Methoxyphenyl-H4,500
SAR-2a 4-ChlorophenylPyrimidinyl85
Lead-1 4-ChlorophenylN-(hydroxyethyl)piperazinyl-pyrimidinyl1.2

Analysis of SAR:

  • Halogenation: Adding a chloro group to the phenyl ring at R1 enhances potency (Hit-1 vs. SAR-1a), likely due to favorable hydrophobic or electronic interactions in the binding pocket.[17]

  • H-Bond Acceptors: Replacing the simple hydrogen at R2 with a nitrogen-containing heterocycle (SAR-2a) dramatically improves potency, suggesting a key hydrogen bond interaction.

  • Solubilizing Groups: The addition of a solubilizing moiety like the hydroxyethyl piperazine group (Lead-1) can further enhance potency and improve pharmacokinetic properties, as seen in the development of Dasatinib.[15][18]

Lead Optimization: Refining for Drug-Like Properties

A potent compound is not necessarily a good drug. The lead optimization phase focuses on improving the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the lead series.[19][20] The goal is to create a preclinical candidate with a balanced profile of potency, selectivity, metabolic stability, and low toxicity.[21][22]

Key In Vitro ADME Assays:

  • Metabolic Stability: Assessed using liver microsomes or hepatocytes to predict in vivo clearance.[23] A compound that is metabolized too quickly will have a short duration of action.

  • Aqueous Solubility: Crucial for oral absorption. Poor solubility can be a major hurdle for development.

  • Cell Permeability (e.g., Caco-2 Assay): Predicts a compound's ability to be absorbed across the intestinal wall.[22]

  • Plasma Protein Binding: Determines the fraction of unbound, active drug in circulation. High binding can limit efficacy.

  • hERG Inhibition: An essential safety assay to flag potential for cardiac toxicity.[21]

Causality: Early and continuous assessment of ADME properties is critical. It prevents the costly advancement of compounds that are destined to fail in later clinical stages due to poor pharmacokinetics or unforeseen toxicity.[20]

Conclusion and Future Directions

The 2-aminothiazole scaffold continues to be an exceptionally fruitful starting point for the discovery of novel therapeutic agents.[5][9] Its synthetic accessibility via robust methods like the Hantzsch synthesis allows for the rapid generation of diverse chemical libraries. A systematic discovery engine, integrating high-throughput screening with iterative SAR and early ADME profiling, provides a reliable pathway from an initial chemical idea to a viable preclinical candidate.

Future research will likely focus on exploring new chemical space by decorating the 2-aminothiazole core with novel fragments, developing derivatives as allosteric modulators for challenging targets, and applying machine learning algorithms to predict ADME-Tox properties and accelerate the optimization cycle.[20][24] The proven track record and ongoing innovation ensure that 2-aminothiazole-based compounds will remain at the forefront of medicinal chemistry for years to come.

References

  • The Multifaceted Biological Activities of 2-Aminothiazole Deriv
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.
  • Biological and medicinal significance of 2-aminothiazoles. Scholars Research Library.
  • 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. PubMed.
  • In Vitro ADME Assays and Services.
  • Recent Developments and Biological Activities of 2-Aminothiazole Deriv
  • Hantzsch Synthesis of 2-Aminothiazoles: Application Notes and Protocols for Researchers. Benchchem.
  • Recent developments of 2-aminothiazoles in medicinal chemistry. PubMed.
  • In Vitro ADME Assays. Concept Life Sciences.
  • Recent Developments and Biological Activities of 2-Aminothiazole. Scribd.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. PubMed.
  • 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor.
  • In Vitro ADME. BioDuro.
  • In Vitro ADME Assays: Principles, Applications & Protocols.
  • Recent developments of 2-aminothiazoles in medicinal chemistry.
  • Drug Metabolism Assays. BioIVT.
  • 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents. PubMed.
  • 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2. PMC.
  • Design of 2‐aminothiazole CHK1 inhibitors.
  • 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor.
  • Comparative Analysis of 2-Aminothiazole Deriv
  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PMC.
  • The development of dasatinib as a treatment for chronic myeloid leukemia (CML)
  • DAS
  • High-throughput screening of enzyme inhibition using an inhibitor gradient gener
  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Semantic Scholar.
  • Synthesis, Antitumor Activity and Preliminary Structure-activity Relationship of 2-Aminothiazole Derivatives.
  • General reaction for Hantzsch's synthesis of 2-aminothiazole.
  • 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N -(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (.
  • High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel.
  • A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system. Lab on a Chip (RSC Publishing).
  • Thiazole synthesis. Organic Chemistry Portal.
  • High-Throughput Screening of Inhibitors.
  • High-throughput Enzyme Screening.
  • High-Throughput Screening for the Discovery of Enzyme Inhibitors. PubMed.
  • 2-aminothiazole——Application, Synthesis, Reaction etc.. ChemicalBook.

Sources

Exploratory

Foreword: The Thiazole Scaffold as a Cornerstone of Modern Medicinal Chemistry

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 4-Phenoxymethyl Thiazole Analogs The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, represents a "privileged scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 4-Phenoxymethyl Thiazole Analogs

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, represents a "privileged scaffold" in drug discovery.[1] Its unique electronic properties, ability to engage in hydrogen bonding, and rigid structure make it a versatile core for designing biologically active molecules.[2] Thiazole-containing compounds are found in numerous FDA-approved drugs, including the anti-HIV agent Ritonavir and the anticancer drug Dasatinib, showcasing their therapeutic significance.[3] This guide focuses on a specific, highly adaptable class: 4-phenoxymethyl thiazole analogs. By tethering a phenoxymethyl group to the 4-position of the thiazole ring, a molecular framework is created that allows for systematic exploration of structure-activity relationships (SAR), leading to potent and selective agents against a multitude of biological targets.

This document provides an in-depth analysis of the SAR of these analogs, moving beyond a simple recitation of data to explain the causal relationships between molecular structure and biological function. We will explore how subtle modifications to this core structure can dramatically shift its therapeutic application from an anticancer agent to an antimicrobial or a modulator of metabolic disease targets.

Deconstructing the 4-Phenoxymethyl Thiazole Core: A Three-Point Analysis of Activity

The pharmacological profile of a 4-phenoxymethyl thiazole analog is determined by the interplay of three key structural components: the central thiazole ring, the phenoxymethyl group at the C4 position, and the substituent at the C2 position. Understanding the contribution of each is paramount for rational drug design.

The Thiazole Ring: The Central Hub

The 1,3-thiazole ring is more than a simple linker. Its aromaticity and the presence of nitrogen and sulfur heteroatoms allow it to serve as a critical anchor within biological targets, primarily through hydrogen bonding and π-π stacking interactions.[2] The reactivity of the thiazole ring is position-dependent; electrophilic substitution typically occurs at the C5 position, while nucleophilic substitution is favored at the C2 position, making the C2 and C5 positions primary sites for synthetic modification.[4]

The C4-Phenoxymethyl Group: The Primary Targeting Moiety

The phenoxymethyl group at the C4 position often acts as the primary determinant of the molecule's biological target. The ether linkage provides rotational flexibility, allowing the terminal phenyl ring to adopt an optimal orientation within a receptor's binding pocket.

  • Substitutions on the Phenyl Ring: The nature, size, and position of substituents on this phenyl ring are critical for modulating potency and selectivity. For instance, in the development of tubulin polymerization inhibitors, specific methoxy substitution patterns on this ring were found to be crucial for high potency, as they influence how the molecule fits into the colchicine-binding site on β-tubulin.[5] Similarly, for BRAFV600E kinase inhibitors, a 4-bromophenyl group at this position resulted in a compound twice as potent as the reference drug dabrafenib, whereas replacing the bromine with a smaller methyl group led to a dramatic decrease in activity.[6] This highlights the importance of both electronic effects and steric bulk in achieving effective target engagement.

The C2-Substituent: The Selectivity and Potency Modulator

The C2 position of the thiazole ring is the most common site for introducing diversity into the scaffold. The substituent at this position often fine-tunes the compound's activity and directs its selectivity.

  • Amino and Amido Groups: A 2-aminothiazole is a common starting point for many synthetic pathways.[7] This amine can be further derivatized to form amides, ureas, or sulfonamides. These modifications introduce additional hydrogen bond donors and acceptors, which can form crucial interactions with target proteins. For example, novel thiazole derivatives incorporating a phenyl sulfonyl moiety have shown significant inhibitory activity against B-RAFV600E kinase.[6]

  • Aryl Groups: The introduction of a second aryl ring at the C2 position can lead to potent inhibitors of protein kinases.[4] These aryl groups can occupy hydrophobic pockets within the ATP-binding site of kinases, enhancing binding affinity. The substitution pattern on this second aryl ring is also a key factor in determining potency, as seen in CDK9 inhibitors where a meta-nitro group on the C2-anilino moiety was found to be highly effective.[8]

Logical Relationship: Core SAR Principles

Core 4-Phenoxymethyl Thiazole Core C2 C2-Substituent (e.g., Amine, Aryl) Core->C2 Modulates Selectivity C4 C4-Phenoxymethyl Group Core->C4 Determines Primary Target Thiazole Thiazole Ring (Central Scaffold) Core->Thiazole Provides Structural Anchor Activity Biological Activity (Potency & Selectivity) C2->Activity PhenoxyRing Substituents on Phenoxy Ring C4->PhenoxyRing Fine-tunes Binding Thiazole->Activity PhenoxyRing->Activity VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds & Activates ADP ADP VEGFR2->ADP PLC Downstream Signaling (e.g., PLCγ, MAPK) VEGFR2->PLC Phosphorylates Thiazole 4-Phenoxymethyl Thiazole Analog Thiazole->VEGFR2 Block Inhibition ATP ATP ATP->VEGFR2 Binds to ATP Pocket Response Angiogenesis, Proliferation, Survival PLC->Response

Caption: Mechanism of action for thiazole analogs targeting the VEGFR-2 signaling pathway.

Table 1: Anticancer Activity of Representative Thiazole Analogs

Compound ClassTargetCancer Cell LineIC₅₀ (µM)Reference
4-Aryl-Thiazole-2-AmineROCK II-0.020[9]
Phenyl Sulfonyl ThiazoleBRAFV600EWM266.4 (Melanoma)0.023[6]
ThiazolylhydrazoneAcetylcholinesterase-0.028[10]
4-Phenoxyquinoline Thiazolec-MetH460 (Lung)0.01[11]
4-Phenoxyquinoline Thiazolec-MetMKN-45 (Gastric)0.06[11]
4-Thiazolyl-PyrimidinesCDK9-0.007[8]
2,4-Disubstituted ThiazoleTubulinMCF-7 (Breast)3.35[7]
Antimicrobial and Antifungal Activity

The thiazole scaffold is also a key component in many antimicrobial agents. [3]Analogs have demonstrated activity against a range of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal strains. [1][12]The mechanism of action can vary, but may involve the inhibition of essential enzymes like DNA gyrase or the disruption of cell membrane integrity. [3][13] Table 2: Antimicrobial Activity of Representative Thiazole Analogs

Compound ClassOrganismActivityMIC (µM)Reference
4-(4-bromophenyl)-thiazol-2-amine deriv.S. aureusAntibacterial16.1[3]
4-(4-bromophenyl)-thiazol-2-amine deriv.E. coliAntibacterial16.1[3]
4-(4-bromophenyl)-thiazol-2-amine deriv.B. subtilisAntibacterial28.8[3]
2,4-disubstituted-1,3-thiazoleB. subtilisAntibacterial3.92-4.01[2]
2,4-disubstituted-1,3-thiazoleE. coliAntibacterial3.59-4.23[2]

Experimental Protocols: From Synthesis to Biological Evaluation

Scientific integrity requires that protocols be robust and reproducible. The following sections detail validated, step-by-step methodologies for the synthesis and evaluation of 4-phenoxymethyl thiazole analogs.

General Synthesis via Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a classic and reliable method for constructing the thiazole ring. [14][15]It involves the condensation reaction between an α-haloketone and a thioamide.

Step-by-Step Protocol:

  • Preparation of the α-haloketone:

    • To a solution of a substituted 1-phenoxyethan-1-one (1.0 eq) in a suitable solvent (e.g., acetic acid or diethyl ether), add a brominating agent such as Bromine (1.1 eq) or N-Bromosuccinimide (NBS) dropwise at 0°C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Work up the reaction by quenching with a sodium thiosulfate solution, extracting with an organic solvent, drying, and concentrating under reduced pressure. The resulting 2-bromo-1-phenoxyethan-1-one derivative is often used in the next step without further purification.

    • Causality: The α-bromination is a critical step to activate the carbonyl compound for the subsequent cyclization. The acidic conditions often used can catalyze the enolization required for α-halogenation.

  • Cyclocondensation with Thioamide:

    • Dissolve the crude α-haloketone (1.0 eq) in a polar protic solvent like ethanol.

    • Add the desired thioamide or thiourea derivative (1.1 eq) to the solution.

    • Reflux the mixture for 4-12 hours, monitoring the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration.

    • If no precipitate forms, concentrate the solvent in vacuo and purify the residue using column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to yield the target 4-phenoxymethyl thiazole analog.

    • Causality: This step is a classic Hantzsch reaction. The sulfur of the thioamide acts as a nucleophile, attacking the electrophilic carbon bearing the bromine. A subsequent intramolecular condensation between the nitrogen and the carbonyl group, followed by dehydration, forms the aromatic thiazole ring.

Workflow: Synthesis and Screening

Start Start: Design Analogs Synth Chemical Synthesis (Hantzsch Reaction) Start->Synth Purify Purification & Characterization (NMR, MS) Synth->Purify Screen Primary Biological Screening (e.g., MTT Assay) Purify->Screen Hit Identify 'Hit' Compounds Screen->Hit Secondary Secondary Assays (e.g., Kinase Inhibition, MIC) Hit->Secondary Active SAR SAR Analysis Hit->SAR Inactive Secondary->SAR Optimize Lead Optimization SAR->Optimize Optimize->Start New Design Cycle

Sources

Protocols & Analytical Methods

Method

Application Note: High-Throughput Screening Assays for 2-Aminothiazole Libraries

Introduction: The Duality of the 2-Aminothiazole Scaffold The 2-aminothiazole (2-AT) scaffold is a cornerstone in modern medicinal chemistry, celebrated as a "privileged structure" due to its prevalence in a wide array o...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Duality of the 2-Aminothiazole Scaffold

The 2-aminothiazole (2-AT) scaffold is a cornerstone in modern medicinal chemistry, celebrated as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2][3] Its versatile chemical nature allows it to engage with numerous biological targets, leading to its incorporation into clinically successful drugs like the kinase inhibitor Dasatinib.[4] The therapeutic potential of 2-AT derivatives spans oncology, inflammation, and infectious diseases, making libraries of these compounds a rich territory for drug discovery.[1][4]

However, the very features that make the 2-AT scaffold attractive also present a significant challenge in high-throughput screening (HTS). Many 2-AT compounds are notorious "frequent hitters," a term for compounds that show activity in a wide variety of assays against unrelated targets.[5][6][7] This promiscuous behavior often stems from non-specific interactions, such as compound aggregation, reactivity, or interference with assay technologies, rather than specific, high-affinity binding to a target. Such compounds are often classified as Pan-Assay Interference Compounds (PAINS).[8]

This guide provides a strategic framework and detailed protocols for screening 2-aminothiazole libraries. The objective is to equip researchers with the tools to design robust HTS campaigns that can navigate the challenges of this scaffold, effectively distinguishing true, target-specific hits from misleading false positives.

Part I: Foundational Principles for Screening 2-Aminothiazole Libraries

Understanding 2-AT-Mediated Assay Interference

The promiscuity of 2-ATs is not arbitrary; it is often rooted in their physicochemical properties. The planar, aromatic thiazole ring combined with the basic amino group can lead to several modes of assay interference:

  • Compound Aggregation: At micromolar concentrations typical for HTS, hydrophobic compounds can form colloidal aggregates that sequester and denature proteins, leading to non-specific enzyme inhibition.

  • Chemical Reactivity: The 2-aminothiazole ring can be susceptible to metabolic activation or reaction with cellular nucleophiles, potentially leading to covalent modification of target proteins or assay components.[7]

  • Assay Technology Interference: Compounds may absorb light or fluoresce at wavelengths that overlap with the assay's detection method, creating artificial signals. They can also interfere with enzyme-based reporter systems (e.g., luciferase) or redox-sensitive readouts.

The Imperative of a Multi-Assay Strategy: A Self-Validating Workflow

A single-assay screening campaign for 2-AT libraries is destined to yield a high number of false positives. A trustworthy and self-validating approach relies on a carefully planned cascade of orthogonal assays and counter-screens. This strategy ensures that a hit is confirmed through multiple, mechanistically distinct methods before committing to resource-intensive follow-up studies.

HTS_Cascade_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Cellular Validation cluster_3 Lead Progression Primary Primary HTS (e.g., TR-FRET Kinase Assay) ~10,000s of compounds DoseResponse Dose-Response Confirmation (Potency - IC50) Primary->DoseResponse Identify initial hits Aggregation Aggregation Counter-Screen (Detergent-based) DoseResponse->Aggregation Confirm potency Orthogonal Orthogonal Biochemical Assay (e.g., AlphaScreen®) DoseResponse->Orthogonal Confirm potency Cytotoxicity Cytotoxicity Assay (e.g., CellTiter-Glo®) DoseResponse->Cytotoxicity Assess general toxicity TargetEngagement Target Engagement Assay (e.g., NanoBRET™) Aggregation->TargetEngagement Filter out aggregators Orthogonal->TargetEngagement Confirm hit in different format Cytotoxicity->TargetEngagement Ensure activity is not due to toxicity ValidatedHit Validated Hit for SAR Studies TargetEngagement->ValidatedHit Confirm on-target activity in cells

Caption: A robust HTS cascade for 2-aminothiazole library screening.

Part II: Biochemical Assay Protocols and Considerations

Biochemical assays are the workhorse of primary HTS campaigns. For 2-AT libraries, which are often directed against enzyme targets like kinases, it is crucial to select assay technologies that are less susceptible to common interference mechanisms.[9]

Protocol 1: Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Expertise & Experience: TR-FRET is a preferred method because its time-gated detection minimizes interference from short-lived background fluorescence often caused by library compounds. The ratiometric output (acceptor/donor emission) further reduces artifacts from light scattering or absorption.

Protocol Steps:

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Prepare solutions of kinase, biotinylated substrate peptide, and ATP at 2X final concentration. Prepare Eu³⁺-chelate labeled anti-phosphopeptide antibody (Donor) and Streptavidin-conjugated acceptor (e.g., APC) at 2X final concentration.

  • Compound Dispensing: Using an acoustic dispenser or pin tool, transfer 50-100 nL of 2-aminothiazole compounds from the library dissolved in DMSO into the wells of a low-volume 384-well assay plate.

  • Kinase/Substrate Addition: Add 5 µL of the 2X Kinase/Substrate solution to each well. Incubate for 15 minutes at room temperature to allow compounds to bind to the kinase.

  • Initiate Reaction: Add 5 µL of the 2X ATP solution to initiate the kinase reaction. Incubate for 60-120 minutes at room temperature. The exact time should be determined during assay optimization to ensure the reaction is in the linear range.

  • Detection: Add 10 µL of the 2X TR-FRET detection mix (Antibody/Streptavidin-Acceptor). Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, exciting at ~340 nm and recording emission at two wavelengths (e.g., 615 nm for the donor and 665 nm for the acceptor).

  • Data Analysis: Calculate the TR-FRET ratio (Emission_665 / Emission_615). Normalize data to high (DMSO vehicle) and low (no enzyme or potent inhibitor) controls. Determine % inhibition and calculate IC₅₀ values for active compounds.

ParameterExample Concentration/ConditionRationale
Kinase 2-5 nMShould be at or below the Kₘ for ATP for inhibitor studies.
Substrate Peptide 100-500 nMConcentration should be near the Kₘ for the kinase.
ATP 10-100 µM (Kₘ,app)Using the Kₘ concentration allows for detection of both competitive and non-competitive inhibitors.
Compound Conc. 10 µM (Primary Screen)A standard concentration for single-point primary screening.
Plate Type Low-volume, white, 384-wellWhite plates maximize signal reflection for luminescence/FRET assays.
Protocol 2: Aggregation Counter-Screen with Detergent

Trustworthiness: This protocol is a simple yet effective method to flag compounds whose inhibitory activity is dependent on aggregation. True inhibitors should retain their activity in the presence of a low concentration of non-ionic detergent, while aggregation-based inhibition will be disrupted.

Protocol Steps:

  • Identify Primary Hits: From the primary screen (e.g., the TR-FRET assay), identify compounds showing >50% inhibition.

  • Perform Dose-Response Assays: Re-test the hit compounds in an 8-point dose-response curve (e.g., 100 µM to 10 nM) using the primary assay protocol.

  • Parallel Assay with Detergent: Simultaneously, run an identical dose-response plate, but add a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer used for all reagent dilutions.

  • Data Analysis: Calculate IC₅₀ values for each compound from both curves (with and without detergent).

  • Interpretation:

    • No significant change in IC₅₀: The compound is likely a non-aggregator and a true inhibitor.

    • Significant rightward shift (>5-10 fold) or complete loss of activity: The compound is a suspected aggregator and should be deprioritized.

Part III: Cell-Based Assays for Physiological Validation

Confirming that a compound is active in a cellular context is a critical step. Cell-based assays provide insights into cell permeability, off-target toxicity, and on-target engagement in a more physiologically relevant environment.[10]

Protocol 3: Cell Viability/Cytotoxicity Assay (Luminescence-Based)

Expertise & Experience: This assay is essential to ensure that the observed activity in a primary screen is not simply a result of cell death. The CellTiter-Glo® assay, which measures intracellular ATP levels, is a rapid and robust indicator of metabolic activity and cell health.

Protocol Steps:

  • Cell Plating: Seed cells (e.g., a cancer cell line relevant to the kinase target) in a 96-well or 384-well clear-bottom, white-walled plate at a pre-determined optimal density. Incubate for 24 hours to allow cells to attach.

  • Compound Addition: Treat cells with the 2-AT hit compounds in a dose-response manner. Include a vehicle control (DMSO) and a positive control for cell death (e.g., staurosporine).

  • Incubation: Incubate the plates for 48-72 hours, a duration sufficient to observe anti-proliferative effects.

  • Assay: Equilibrate the plate to room temperature. Add the lytic/luciferase reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.

  • Signal Development: Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence on a plate reader.

  • Data Analysis: Calculate the GI₅₀ (concentration for 50% growth inhibition) or CC₅₀ (concentration for 50% cytotoxicity) values. This data should be cross-referenced with the biochemical IC₅₀. A desirable hit has a biochemical IC₅₀ significantly lower than its cytotoxic concentration.

Cellular_Workflow BiochemHit Biochemically Confirmed Hit (Non-Aggregator) Cytotoxicity Assess Cytotoxicity (CellTiter-Glo®) BiochemHit->Cytotoxicity TargetEngagement Confirm Target Engagement (NanoBRET™) BiochemHit->TargetEngagement Phenotypic Phenotypic Assay (e.g., Downstream Signaling) Cytotoxicity->Phenotypic Ensure phenotype is on-target TargetEngagement->Phenotypic Confirm target modulation ValidatedCellHit Cell-Active Lead Phenotypic->ValidatedCellHit

Caption: Workflow for cellular validation of biochemical hits.

Protocol 4: Cellular Target Engagement Assay (NanoBRET™)

Trustworthiness: This is the gold standard for confirming that a compound binds its intended target inside living cells. The Bioluminescence Resonance Energy Transfer (BRET) assay measures the proximity of a fluorescently labeled compound (tracer) and a NanoLuc® luciferase-tagged target protein. A library compound that binds the target will displace the tracer, causing a loss of BRET signal.

Protocol Steps:

  • Cell Preparation: Use cells stably or transiently expressing the target protein fused to NanoLuc® luciferase.

  • Cell Plating: Suspend cells in Opti-MEM® and plate into a 96-well or 384-well white assay plate.

  • Compound Addition: Add the 2-AT hit compounds in dose-response format to the wells.

  • Tracer Addition: Add the fluorescently labeled cell-permeable tracer at a pre-determined concentration (typically its EC₅₀).

  • Substrate Addition & Reading: Add the NanoBRET® Nano-Glo® Substrate. Immediately read the plate on a luminometer equipped with two filter channels: one for donor emission (~460 nm) and one for acceptor emission (>600 nm).

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). A decrease in the BRET ratio indicates displacement of the tracer by the compound. Determine the IC₅₀ for tracer displacement, which reflects the compound's binding affinity for the target in a cellular milieu.

Part IV: Data Interpretation and The Hit Triage Funnel

A "hit" is not merely a compound with a low IC₅₀ in a primary assay. A true, high-quality hit must satisfy a series of stringent criteria designed to eliminate artifacts and build confidence in its mechanism of action.

Triage StageAssay/AnalysisSuccess CriteriaRationale
1. Primary Hit Single-point HTS>50% Inhibition (or >3σ from mean)Initial identification of potentially active compounds.
2. Confirmed Hit Dose-Response CurveWell-behaved sigmoidal curve, IC₅₀ < 10 µMConfirms potency and rules out assay artifacts that are not concentration-dependent.
3. Validated Hit Orthogonal & Counter-ScreensActive in orthogonal assay; IC₅₀ shift < 5-fold with detergentEnsures activity is not technology-specific and eliminates promiscuous aggregators.
4. Cell-Active Hit Cellular AssaysCellular IC₅₀ within 10-fold of biochemical IC₅₀; Cytotoxicity >10-fold higher than cellular IC₅₀Demonstrates cell permeability and on-target activity at non-toxic concentrations.
5. Confirmed Lead Target Engagement AssayDemonstrates concentration-dependent target binding in live cellsProvides definitive evidence of on-target action, justifying progression to lead optimization.

Conclusion

The 2-aminothiazole scaffold remains a valuable starting point for the discovery of novel therapeutics. However, its propensity to act as a frequent hitter necessitates a departure from simplistic screening paradigms. By embracing a scientifically rigorous, multi-layered screening cascade that incorporates orthogonal biochemical assays, promiscuity counter-screens, and robust cell-based validation, researchers can successfully navigate the complexities of this scaffold. The protocols and strategies outlined in this guide provide a self-validating framework to confidently identify and advance true 2-aminothiazole hits, maximizing the potential of these valuable chemical libraries while minimizing the costly pursuit of artifacts.

References

  • Devine, S. M., Mulcair, M. D., Debono, C. O., et al. (2015). Promiscuous 2-Aminothiazoles (PrATs): A Frequent Hitting Scaffold. Journal of Medicinal Chemistry, 58(3), 1205–1214. [Link]

  • Devine, S. M., Mulcair, M. D., Debono, C. O., et al. (2015). Promiscuous 2-aminothiazoles (PrATs): a frequent hitting scaffold. PubMed, PMID: 25559643. [Link]

  • Request PDF. (2015). Promiscuous 2-Aminothiazoles (PrATs): A Frequent Hitting Scaffold. ResearchGate. [Link]

  • Buchstaller, H. P., & Anlauf, U. (2011). Parallel solution-phase synthesis of a 2-aminothiazole library including fully automated work-up. Combinatorial Chemistry & High Throughput Screening, 14(2), 104–108. [Link]

  • Academia.edu. Parallel solution-phase synthesis of a 2-aminothiazole library including fully automated work-up. Academia.edu. [Link]

  • Abdel-Ghani, T. M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • ResearchGate. (2019). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. [Link]

  • Abdel-Ghani, T. M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]

  • Egan, D., et al. (2015). Development of an HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors. Journal of Biomolecular Screening, 20(7), 867-875. [Link]

  • University of Wisconsin-Milwaukee. Laboratory for High Throughput Screening and Early Drug Discovery. UW-Milwaukee. [Link]

  • Assay Genie. High-Throughput Screening Assays. Assay Genie. [Link]

  • Harris, J. B., et al. (2023). Evaluation of Expanded 2-Aminobenzothiazole Library for Inhibition of Pseudomonas aeruginosa Virulence Phenotypes. ACS Infectious Diseases, 9(5), 1085–1097. [Link]

  • Ghaemmaghami, S., et al. (2010). Discovery of 2-Aminothiazoles as Potent Antiprion Compounds. Journal of Virology, 84(7), 3408–3412. [Link]

  • Ghorab, M. M., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. European Journal of Medicinal Chemistry, 211, 113093. [Link]

  • Li, Y., et al. (2021). 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents. European Journal of Medicinal Chemistry, 210, 112953. [Link]

  • D'Andrea, M. R., et al. (2005). A cell-based ultra-high-throughput screening assay for identifying inhibitors of D-amino acid oxidase. Journal of Biomolecular Screening, 10(4), 343–351. [Link]

  • Royal Society of Chemistry. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances. [Link]

Sources

Application

Application Note: Anti-Inflammatory Screening of Novel 2-Aminothiazole Derivatives

[1][2][3][4] Executive Summary The 2-aminothiazole scaffold represents a "privileged structure" in medicinal chemistry due to its ability to bind diverse biological targets, including kinases (e.g., Src, CDK) and inflamm...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Executive Summary

The 2-aminothiazole scaffold represents a "privileged structure" in medicinal chemistry due to its ability to bind diverse biological targets, including kinases (e.g., Src, CDK) and inflammatory enzymes (COX-2, 5-LOX). In the context of inflammation, these derivatives frequently act by modulating the NF-


B signaling pathway , thereby downregulating pro-inflammatory mediators such as Nitric Oxide (NO), Prostaglandin E2 (PGE2), and cytokines (TNF-

, IL-6).

This guide provides a rigorous, validated workflow for screening novel 2-aminothiazole derivatives. It moves beyond simple observation, establishing a causal link between chemical structure and biological phenotype through a tiered screening approach: Cytotoxicity Exclusion


 Phenotypic Screening (NO/PGE2) 

Mechanistic Validation (Western Blot)

In Vivo Proof of Concept.

Strategic Screening Workflow

The following flowchart outlines the logic gate for advancing a lead compound. A critical failure point in anti-inflammatory discovery is confounding cytotoxicity with anti-inflammatory activity; this workflow explicitly controls for that variable.

ScreeningWorkflow Start Novel 2-Aminothiazole Library Synthesis MTT Step 1: Cytotoxicity Screen (MTT Assay, RAW 264.7) Start->MTT Decision1 Viability > 90%? MTT->Decision1 NO_Screen Step 2: Primary Phenotypic Screen (LPS-induced NO Production) Decision1->NO_Screen Yes Discard Discard / Redesign Decision1->Discard No (Toxic) Decision2 IC50 < Reference (e.g., Celecoxib/Indomethacin)? NO_Screen->Decision2 Mech_Assay Step 3: Mechanistic Validation (ELISA: PGE2, TNF-alpha) (Western Blot: COX-2, iNOS, NF-kB) Decision2->Mech_Assay Yes Decision2->Discard No (Inactive) InVivo Step 4: In Vivo Validation (Carrageenan-Induced Paw Edema) Mech_Assay->InVivo Confirmed Mechanism

Figure 1: Tiered screening logic designed to eliminate false positives caused by cytotoxicity early in the pipeline.

In Vitro Screening Protocols (RAW 264.7 Model)

The murine macrophage cell line RAW 264.7 is the industry standard for initial screening because it robustly expresses TLR4 receptors. Upon stimulation with Lipopolysaccharide (LPS), these cells activate the NF-


B pathway, mimicking the acute inflammatory response.
Cell Culture & Preparation[5]
  • Medium: DMEM (high glucose) + 10% Heat-Inactivated FBS + 1% Pen/Strep.

  • Passaging: Do not allow confluence to exceed 80%. Scrape cells gently; avoid trypsin if possible to preserve receptor integrity, or use Accutase.

  • Seeding:

    
     cells/well in 96-well plates for NO/MTT assays.
    
Step 1: Cytotoxicity Exclusion (MTT Assay)

Objective: Ensure the compound does not kill macrophages. A reduction in NO production due to cell death is a false positive.

  • Seed cells and incubate for 24h.

  • Treat with compound gradients (e.g., 1, 10, 50, 100

    
    M) for 24h. Do not add LPS yet. 
    
  • Add MTT reagent (0.5 mg/mL) for 4h at 37°C.

  • Dissolve formazan crystals in DMSO. Measure Absorbance at 570 nm.

  • Criterion: Only advance compounds with

    
     cell viability at the screening concentration.
    
Step 2: Nitric Oxide (NO) Inhibition Assay (Griess Reaction)

Objective: Quantify the inhibition of nitrite (stable NO metabolite) accumulation.

  • Pre-treatment: Treat cells with test compounds for 1h.

  • Induction: Add LPS (final conc. 1

    
    g/mL) and incubate for 18–24h.
    
  • Collection: Transfer 100

    
    L of supernatant to a fresh plate.
    
  • Reaction: Add 100

    
    L Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% NED).
    
  • Measurement: Incubate 10 mins at RT (dark). Measure Absorbance at 540 nm.[1][2]

  • Calculation:

    
    
    
Step 3: Mechanistic Profiling (PGE2 & Cytokines)

For lead compounds (high NO inhibition, low toxicity), quantify specific mediators using ELISA kits.

  • PGE2: Supernatant analysis. 2-aminothiazoles often target COX-2; a drop in PGE2 confirms this mechanism.

  • TNF-

    
     / IL-6:  Supernatant analysis. Reduction here suggests upstream NF-
    
    
    
    B blockade.

Mechanistic Rationale: The NF- B Pathway

2-aminothiazole derivatives typically function by preventing the phosphorylation and degradation of I


B

, thereby trapping NF-

B in the cytoplasm. This prevents the transcription of pro-inflammatory enzymes.[3][4]

Mechanism LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 IkB I-kappa-B (Inhibitor) TLR4->IkB Phosphorylation Signal NFkB_Cyto NF-kappa-B (Inactive Complex) IkB->NFkB_Cyto Degradation NFkB_Nuc NF-kappa-B (Active p65/p50) NFkB_Cyto->NFkB_Nuc Translocation Compound 2-Aminothiazole Derivative Compound->IkB BLOCKS Degradation DNA Target Genes (iNOS, COX-2, TNF-a) NFkB_Nuc->DNA Transcription

Figure 2: Putative Mechanism of Action. 2-aminothiazoles stabilize I


B, preventing NF-

B nuclear translocation and subsequent gene expression.

In Vivo Validation: Carrageenan-Induced Paw Edema

This model is the FDA-preferred standard for assessing acute anti-inflammatory activity, correlating well with COX inhibition.

Experimental Design
  • Animals: Wistar rats (150–200g) or Swiss albino mice. Group size

    
    .
    
  • Groups:

    • Vehicle Control (Saline/CMC).

    • Positive Control (Indomethacin 10 mg/kg or Celecoxib).

    • Test Compound Low Dose (e.g., 10 mg/kg).

    • Test Compound High Dose (e.g., 50 mg/kg).

Protocol Steps
  • Baseline Measurement (

    
    ):  Measure initial paw volume using a digital plethysmometer.
    
  • Drug Administration: Administer compounds orally (p.o.) or intraperitoneally (i.p.) 1 hour prior to induction.

  • Induction: Inject 0.1 mL of 1% Carrageenan (lambda type) in saline into the sub-plantar region of the right hind paw.

  • Measurement (

    
    ):  Measure paw volume at 1, 3, and 5 hours post-injection.
    
    • Note: 0–2h phase is histamine/serotonin driven. 3–5h phase is prostaglandin (COX-2) driven. 2-aminothiazoles are expected to show maximum efficacy at 3–5h.

Data Analysis

Calculate the percentage of edema inhibition:



Data Presentation & Statistical Analysis

Table 1: Example Data Structure for Reporting

Compound IDCytotoxicity

(

M)
NO Inhibition

(

M)
Selectivity Index (

)
In Vivo Inhibition (5h) %
Ref (Celecoxib) >1000.83>12065%
Derivative 2a 15.212.11.25 (Toxic)N/A
Derivative 4f >1001.50>6658%

Statistical Validation:

  • Use One-way ANOVA followed by Dunnett’s post-hoc test for multiple comparisons against the control group.

  • Significance threshold:

    
    .
    
  • For High-Throughput Screening (HTS), calculate the Z-factor . A Z-factor

    
     indicates a robust assay.
    

References

  • Dasatinib Structural Template: Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity. Journal of Medicinal Chemistry. Link

  • 2-Aminothiazole SAR Review: Al-Mulla, A. (2021).[5] An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. Link

  • RAW 264.7 Protocol: Friedlander, A. M., et al. (2019).[2] Guidelines for anti-inflammatory assays in RAW264.7 cells. ResearchGate.[6] Link

  • Carrageenan Model: Necas, J., & Bartosikova, L. (2013). Carrageenan: a review. Veterinarni Medicina. Link

  • COX-2/iNOS Dual Inhibition: Hussein, M. A., et al. (2020). Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors.[7] RSC Advances. Link

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yields in the synthesis of 4-substituted thiazoles

Status: Operational Operator: Senior Application Scientist (Ph.D.) Ticket ID: THWZ-4SUB-OPT Subject: Troubleshooting Low Yields in Hantzsch & Modified Thiazole Synthesis Executive Summary & Diagnostic Framework Welcome t...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist (Ph.D.) Ticket ID: THWZ-4SUB-OPT Subject: Troubleshooting Low Yields in Hantzsch & Modified Thiazole Synthesis

Executive Summary & Diagnostic Framework

Welcome to the technical support center. If you are experiencing low yields (<40%) in the synthesis of 4-substituted thiazoles, the issue rarely lies in the "chemistry" itself—the Hantzsch synthesis is thermodynamically favored. The failure points are almost exclusively kinetic traps , reagent degradation , or isolation errors .

This guide moves beyond basic textbook procedures to address the specific instability of


-haloketones and the pH-dependent solubility of the thiazole core.
Quick Diagnostic: Where is your mass loss?
  • Scenario A: Reaction mixture turns black/tarry immediately.

    
    Reagent Degradation (See Section 2) .
    
  • Scenario B: TLC shows product, but nothing precipitates on cooling.

    
    Isolation/pH Error (See Section 3) .
    
  • Scenario C: Reaction stalls with starting material remaining.

    
    Solvent/Temperature Mismatch (See Section 4) .
    
The "Hidden" Variable: Reagent Integrity

The Problem: The most common cause of low yield is the degradation of the


-haloketone (e.g., phenacyl bromide, chloroacetone). These reagents are potent lachrymators and are highly susceptible to:
  • Polymerization: Turning into dark tars upon storage.

  • Hydrolysis: Reacting with ambient moisture to form

    
    -hydroxy ketones (inactive).
    

The Fix: Never use an old, dark


-haloketone. If your reagent is not a crystalline white solid or a clear liquid, purify it  or switch to a One-Pot Protocol .
Protocol: In-Situ Generation (The "One-Pot" Fix)

Instead of isolating the unstable haloketone, generate it in situ from the parent ketone.

  • Step 1: Dissolve parent ketone (1.0 equiv) in Ethanol/Water (1:1) or PEG-400.[1]

  • Step 2: Add N-Bromosuccinimide (NBS) (1.05 equiv) and catalytic

    
    -TsOH (10 mol%). Stir at RT until the ketone is consumed (TLC).
    
  • Step 3: Add Thiourea/Thioamide (1.1 equiv) directly to the flask.

  • Step 4: Heat to reflux.

    • Why this works: You bypass the isolation of the unstable lachrymator, preventing polymerization loss.

Mechanism & Kinetic Traps (Visualization)

Understanding the mechanism is vital for troubleshooting. The reaction is a stepwise condensation followed by dehydration.

HantzschMechanism Start Reagents: Alpha-Haloketone + Thioamide Step1 S-Alkylation (SN2 Attack) Start->Step1 Inter1 S-Alkylated Intermediate Step1->Inter1 Step2 N-Cyclization (Attack on Carbonyl) Inter1->Step2 Slow Step (Sterics matter) Inter2 Hydroxythiazoline (Unstable) Step2->Inter2 Step3 Dehydration (-H2O) Inter2->Step3 Requires Heat/Acid Trap TRAP: Retro-Aldol or Oxidation Inter2->Trap If temp too low Product Thiazole Hydrobromide Salt Step3->Product

Figure 1: The Hantzsch Thiazole Synthesis Pathway. Note that the intermediate hydroxythiazoline must dehydrate to form the aromatic ring; failure to reflux sufficiently can trap the molecule in this non-aromatic state.

Isolation & Work-up (The "Salt" Trap)

The Problem: The Hantzsch reaction produces the hydrobromide (HBr) salt of the thiazole, which is water-soluble.

  • Common Mistake: Filtering the reaction mixture and discarding the filtrate (liquid) while looking for a precipitate. If the product is the salt, it is in the liquid.

  • Common Mistake: Neutralizing too fast, causing the free base to oil out rather than crystallize.

The Fix: pH-Controlled Isolation.

ParameterStandard ConditionModified Condition (Troubleshooting)
Reaction pH Acidic (generates HBr)Acidic
Quench Base NaHCO3 (sat. aq.)Ammonium Hydroxide (NH4OH) or Sodium Acetate
Target pH pH 8-9pH 7-8 (Controlled)
Observation Rapid precipitationSlow crystallization prevents "oiling out"
FAQ: Why is my product an oil?

A: Thiazoles with lipophilic chains often "oil out" upon rapid neutralization. Solution:

  • Decant the aqueous layer.

  • Dissolve the oil in a minimum amount of hot ethanol.

  • Add water dropwise until turbid.

  • Cool slowly to 4°C to induce crystallization.

Troubleshooting Workflow (Decision Tree)

Follow this logic flow to identify your specific failure point.

TroubleshootingTree Start Low Yield Detected CheckTLC Check TLC of Crude Reaction Start->CheckTLC SM_Present Starting Material Remains? CheckTLC->SM_Present Yes MessyTLC TLC shows streaks/tar? CheckTLC->MessyTLC Complex Mix CleanTLC TLC Clean, but Low Mass Recovery? CheckTLC->CleanTLC Product Visible TempCheck Is Reaction Refluxing? SM_Present->TempCheck SolventSwitch Action: Switch Solvent (EtOH -> DMF/Dioxane) TempCheck->SolventSwitch Yes, but slow ReagentCheck Action: Purify Alpha-Haloketone or Use One-Pot Method MessyTLC->ReagentCheck pHCheck Did you neutralize the HBr salt? CleanTLC->pHCheck WorkupFix Action: Adjust pH to 8 Extract with EtOAc pHCheck->WorkupFix No/Maybe

Figure 2: Step-by-step diagnostic tree for isolating the cause of yield loss.

Advanced Solvent Selection Guide

If Ethanol (the standard solvent) fails, consult this table. Sterically hindered ketones often require higher temperatures.

SolventBoiling PointSuitabilityNotes
Ethanol (EtOH) 78°CStandardGood for simple thiazoles. Product often precipitates on cooling.[2]
DMF 153°CHindered SubstratesHigh Yields. Requires aqueous workup (pour into ice water) to precipitate product.
PEG-400 >200°CGreen/CatalyticActs as a phase transfer catalyst. Excellent for "One-Pot" NBS methods.
Water 100°CGreen ChemistryRequires

-cyclodextrin or surfactant. Product precipitates cleanly.
References
  • Hantzsch, A. (1887). "Ueber die Synthese des Thiazols und seiner Derivate." Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132. Link

  • Potts, K. T. (1977). "The Chemistry of Thiazoles and Thiazolidines." Comprehensive Heterocyclic Chemistry.
  • Kashyap, S. J., et al. (2012). "Synthesis of 2-aminothiazoles using NBS in water: A green approach." Journal of Chemical Sciences. (Source for One-Pot NBS/Thiourea protocol).
  • Erian, A. W., et al. (2003). "The chemistry of

    
    -haloketones and their utility in heterocyclic synthesis." Molecules, 8(11), 793-865. Link
    
  • Narender, M., et al. (2007). "Aqueous-Phase One-Pot Synthesis of 2-Aminothiazole- or 2-Aminoselenazole-5-carboxylates." Synthesis, 2007(22), 3469-3472. Link

Sources

Optimization

Identifying and minimizing off-target effects of thiazole-based inhibitors.

Introduction: The Thiazole Paradox Welcome to the Technical Support Center. If you are here, you likely appreciate the thiazole scaffold for its "privileged" status in medicinal chemistry—found in blockbusters like Dasat...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiazole Paradox

Welcome to the Technical Support Center. If you are here, you likely appreciate the thiazole scaffold for its "privileged" status in medicinal chemistry—found in blockbusters like Dasatinib and Dabrafenib . However, you are likely encountering its dark side: promiscuity .

Thiazoles, particularly 2-aminothiazoles , are frequent "Pan-Assay Interference Compounds" (PAINS).[1][2] They can mimic ATP, aggregate in solution, or undergo metabolic bioactivation to form toxic thioureas or reactive S-oxides.

This guide moves beyond basic theory. Below are the specific troubleshooting workflows we use to distinguish true pharmacological inhibition from assay artifacts and off-target toxicity.

Module 1: Troubleshooting Assay Interference (False Positives)

User Issue: "My thiazole compound shows nanomolar potency in the biochemical assay, but the activity disappears in cell-based assays or shifts significantly when I change buffer conditions."

Root Cause Analysis

Thiazoles, especially 2-aminothiazoles (PrATs), are prone to colloidal aggregation . At specific concentrations, they form micellar aggregates that sequester enzyme targets non-specifically, leading to false-positive inhibition.

Diagnostic Q&A

Q: How do I confirm if my hit is a true binder or an aggregator? A: You must perform a Detergent Sensitivity Test . True competitive inhibitors are insensitive to non-ionic detergents. Aggregators will lose "activity" because the detergent disrupts the colloid.

Q: My IC50 increases by 10-fold when I add BSA. Why? A: This is a hallmark of non-specific binding. Thiazoles are often highly lipophilic. Albumin (BSA) acts as a "sink," binding the free compound and reducing the effective concentration available to inhibit the target.

Standard Operating Procedure: Aggregation Validation

Objective: Differentiate stoichiometric binding from colloidal sequestration.

  • Preparation: Prepare two assay buffers:

    • Buffer A: Standard Assay Buffer.

    • Buffer B: Standard Assay Buffer + 0.01% Triton X-100 (freshly prepared).

  • Execution:

    • Run the dose-response curve (10-point dilution) in Buffer A.

    • Run the dose-response curve in Buffer B.

  • Analysis:

    • Calculate the Shift Factor :

      
      .
      
    • Interpretation:

      • Shift < 2-fold: Likely a true binder.

      • Shift > 5-fold (or complete loss of activity): Compound is an aggregator. Discard or modify structure.

Visual Guide: The "False Positive" Decision Tree

FalsePositiveFlow Start Hit Identified (Thiazole Scaffold) Detergent Detergent Sensitivity Test (+0.01% Triton X-100) Start->Detergent Result1 Activity Retained Detergent->Result1 No Shift Result2 Activity Lost (>5x shift) Detergent->Result2 IC50 Shift SPR Biophysical Validation (SPR/NMR) Result1->SPR FalseHit Artifact (Aggregator) Result2->FalseHit Stoich Stoichiometry 1:1? SPR->Stoich TrueHit Validated Lead Stoich->TrueHit Yes Stoich->FalseHit Super-stoichiometric

Caption: Workflow to filter out promiscuous aggregators common in aminothiazole libraries.

Module 2: Metabolic Liabilities (CYP Inhibition & Bioactivation)

User Issue: "We are seeing time-dependent inhibition (TDI) of CYP3A4, and high turnover in microsomes."

Root Cause Analysis

The thiazole ring is electron-rich. Cytochrome P450s (CYPs) can attack the sulfur or the C4/C5 double bond.

  • Mechanism-Based Inactivation (MBI): The thiazole is oxidized to a reactive intermediate (e.g., sulfoxide or epoxide) that covalently binds to the CYP heme or apoprotein, permanently disabling the enzyme.

  • Ring Scission: Oxidative cleavage can open the ring, generating reactive thioureas or thioamides.

Diagnostic Q&A

Q: How do I distinguish reversible inhibition from Mechanism-Based Inactivation (MBI)? A: Perform an IC50 shift assay with a pre-incubation step.

  • Standard: Co-incubate Inhibitor + Substrate + NADPH.

  • Pre-incubation: Incubate Inhibitor + NADPH for 30 mins, then add Substrate.

  • Result: If the IC50 drops (potency increases) >1.5-fold after pre-incubation, you have MBI (time-dependent inhibition).

Q: How do I detect reactive metabolites before animal studies? A: Use a Glutathione (GSH) Trapping Assay . GSH acts as a "soft" nucleophile, mimicking cellular proteins. If your thiazole forms a reactive electrophile, GSH will covalently attach to it.

Standard Operating Procedure: GSH Trapping LC-MS/MS

Objective: Identify reactive intermediates (e.g., S-oxides, epoxides).

  • Incubation:

    • Test Compound: 10 µM.

    • System: Human Liver Microsomes (HLM) at 1.0 mg/mL.[3]

    • Trapping Agent: Glutathione (GSH) at 5 mM (excess).[4]

    • Cofactor: NADPH (regenerating system).

    • Time: Incubate at 37°C for 60 minutes.

  • Processing:

    • Quench with ice-cold Acetonitrile (ACN). Centrifuge to remove protein.

  • Analysis (LC-MS/MS):

    • Scan for Neutral Loss of 129 Da (characteristic pyroglutamic acid loss from GSH adducts).

    • Look for precursors with mass = [Parent + GSH (307) - 2H] or [Parent + Oxygen + GSH].

Visual Guide: Thiazole Bioactivation Pathway

Bioactivation Thiazole Thiazole Parent CYP CYP450 Oxidation Thiazole->CYP Epoxide Epoxide/Sulfoxide (Reactive Electrophile) CYP->Epoxide Adduct Stable GSH-Adduct (Detoxified) Epoxide->Adduct Trapping Assay Protein Protein Binding (Toxicity/MBI) Epoxide->Protein In Vivo Toxicity GSH + Glutathione (GSH) GSH->Adduct

Caption: Mechanism of reactive metabolite formation and the principle of the GSH trapping assay.

Module 3: Minimizing hERG & Kinase Off-Targets

User Issue: "Our lead compound has excellent potency but inhibits hERG at 1 µM, creating a cardiac safety risk."

Root Cause Analysis

Thiazoles often bind the hERG potassium channel via Pi-stacking interactions with aromatic residues (Tyr652/Phe656) in the channel pore. High lipophilicity (LogP > 3) and basic amines (common in aminothiazoles) exacerbate this.

Optimization Strategy Table
Modification StrategyChemical ChangeEffect on hERGEffect on Target Potency
Reduce Lipophilicity Lower cLogP < 3.0 (Add polar ethers/alcohols)High Reduction (Reduces hydrophobic pore binding)Variable (Check active site tolerance)
Reduce Basicity Replace amine with amide or urea; Add F/CN to aromatic ringModerate Reduction (Reduces cation-pi interaction)Usually Neutral/Positive
Zwitterion Design Add Carboxylic Acid or TetrazoleHigh Reduction (hERG dislikes negative charges)Risk of poor membrane permeability
Steric Clashing Add Methyl/Ethyl at C2 or C5 positionModerate Reduction (Disrupts flat pi-stacking)High Risk (May clash with target)
Visual Guide: Structural Optimization Workflow

Optimization Lead Thiazole Lead (Potent but Toxic) Check Check Physicochemical Props Lead->Check Branch1 High LogP (>3.5)? Check->Branch1 Branch2 Basic Amine (pKa > 8)? Check->Branch2 Action1 Strategy: Add Polar Groups (Morpholine, Pyrazole) Branch1->Action1 Yes Action2 Strategy: Mask Amine (Amide/Urea conversion) Branch2->Action2 Yes Test Re-test hERG & Target Action1->Test Action2->Test Test->Lead Fail (Iterate) Final Optimized Candidate (Selectivity Window > 30x) Test->Final Pass

Caption: Iterative medicinal chemistry logic for reducing hERG liability in thiazole series.

References

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry.

  • Litalien, C., & Heyman, S. (2007). Cytochrome P450 Enzymes: Mechanisms of Regulation and Clinical Implications. Clinical Pharmacokinetics.

  • Hanser, T., et al. (2019). Avoiding hERG-liability in drug design via synergetic combinations of different (Q)SAR methodologies.[5] Journal of Cheminformatics.

  • Dalvie, D., et al. (2002). Assessment of Reactive Metabolites in Drug Discovery and Development. Chemical Research in Toxicology.

Sources

Troubleshooting

Technical Support Center: Thiazole &amp; Rhodanine Assay Interference

Topic: Addressing Assay Interference from Reactive Thiazole Compounds Status: Operational | Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing Assay Interference from Reactive Thiazole Compounds

Status: Operational | Lead Scientist: Dr. A. Vance, Senior Application Scientist

Welcome to the Assay Integrity Hub

You are likely here because a thiazole or rhodanine-based compound—perhaps a "promising hit" from your latest screen—is behaving inconsistently. Thiazoles are a paradox in drug discovery: they are privileged scaffolds found in FDA-approved drugs (e.g., Dasatinib), yet they are frequently flagged as PAINS (Pan-Assay Interference Compounds) due to their tendency to generate false positives.

This guide is not a lecture; it is a troubleshooting system. We treat assay interference as a symptom and provide the differential diagnosis to isolate the root cause: Aggregation, Redox Cycling, Photometric Interference, or Covalent Reactivity.

Module 1: The "Disappearing Act" (Colloidal Aggregation)

Symptom: Your compound shows high potency (


), but the activity vanishes or shifts significantly when you change buffer conditions or enzyme concentration.

The Mechanism: Many hydrophobic thiazoles do not bind the target's active site 1:1. Instead, at micromolar concentrations, they self-assemble into colloidal particles (100–1000 nm).[1] These colloids sequester the enzyme on their surface, causing non-specific inhibition.[1][2][3] This is the most common cause of false positives for this scaffold.

Diagnostic Workflow

Aggregation_Diagnosis Start Compound shows Inhibition Detergent_Test Add 0.01% Triton X-100 (Detergent Test) Start->Detergent_Test Result_Det Does inhibition persist? Detergent_Test->Result_Det Persists Likely Specific Binder (Proceed to Module 2) Result_Det->Persists Yes Lost Inhibition Lost/Shifted Result_Det->Lost No Enzyme_Test Increase Enzyme Conc. 10x Lost->Enzyme_Test Result_Enz Does IC50 shift right? Enzyme_Test->Result_Enz Result_Enz->Persists No Aggregator CONFIRMED AGGREGATOR (False Positive) Result_Enz->Aggregator Yes (Stoichiometry broken)

Caption: Logic flow to distinguish specific inhibition from colloidal sequestration using detergent sensitivity and enzyme stoichiometry.

Protocol: The Detergent Sensitivity Test

Objective: Disrupt colloids without denaturing the target protein.

  • Preparation: Prepare two assay buffers:

    • Buffer A: Standard assay buffer.

    • Buffer B: Standard assay buffer + 0.01% (v/v) Triton X-100 (freshly prepared).

    • Note: If your protein is sensitive to Triton, substitute with 0.025% Tween-80 .

  • Execution: Run the dose-response curve for your thiazole hit in both Buffer A and Buffer B side-by-side.

  • Analysis:

    • Valid Hit:

      
       remains constant (within 2-3 fold).
      
    • Aggregator: Activity is completely lost or

      
       shifts >10-fold in the presence of detergent.
      

Module 2: The "Phantom Signal" (Redox Cycling)

Symptom: You are screening an aminothiazole against a cysteine protease or phosphatase, or using an HRP-coupled readout. The inhibition seems real, but results fluctuate with time or DTT concentration.

The Mechanism: Aminothiazoles can act as redox cyclers. In the presence of reducing agents (like DTT), they reduce molecular oxygen (


) to hydrogen peroxide (

).
  • Impact 1:

    
     oxidizes the catalytic cysteine of the enzyme (inhibition).
    
  • Impact 2:

    
     interferes with peroxidase-based signal detection (false signal).
    
Redox Cycling Pathway

Redox_Cycling Compound Aminothiazole Radical Free Radical Intermediate Compound->Radical + e- from DTT Radical->Compound + O2 -> Superoxide H2O2 H2O2 (Peroxide) Radical->H2O2 Disproportionation O2 O2 O2->Radical Enzyme_Ox Enzyme-S-OH (Inactive) H2O2->Enzyme_Ox Oxidation DTT_Red DTT (Reduced) DTT_Red->Radical drives cycle DTT_Ox DTT (Oxidized) DTT_Red->DTT_Ox Enzyme Cys-Enzyme (Active) Enzyme->Enzyme_Ox

Caption: Mechanism of DTT-driven redox cycling where the thiazole acts as a catalyst to generate peroxide, inactivating the enzyme.

Protocol: The Catalase Counter-Screen

Objective: Scavenge generated


 to see if inhibition disappears.
  • Setup: Prepare your enzyme reaction mix.

  • Add Scavenger: Add Catalase (100 U/mL) to the reaction buffer before adding the test compound.

  • Comparison:

    • Condition 1: Enzyme + Compound + DTT.

    • Condition 2: Enzyme + Compound + DTT + Catalase .

  • Interpretation:

    • If the compound loses potency in the presence of Catalase, the inhibition is mediated by peroxide generation (False Positive).

Module 3: The "Light Trap" (Inner Filter Effect)

Symptom: The raw signal drops immediately upon compound addition, even at Time=0, or the dose-response curve has an unusually steep slope (Hill slope > 2.0).

The Mechanism: Many thiazoles and rhodanines are chromophores. If your compound absorbs light at the excitation or emission wavelengths of your fluorophore, it will quench the signal simply by "shadowing" the detector. This is the Inner Filter Effect (IFE) .[4][5][6]

Quick Reference: Thiazole Absorbance Profiles
Compound ClassTypical Absorbance

Risk: Fluorescence AssayRisk: Absorbance Assay
Aminothiazoles 250–320 nmHigh (UV-excited probes like AMC)Low (Visible readouts)
Rhodanines 340–450 nmHigh (Coumarin/Fluorescein)High (NADH/NADPH coupled)
Fused Thiazoles 300–400 nmModerateModerate
Protocol: Spectral Scan & Correction
  • Scan: Dilute the compound to its

    
     concentration in assay buffer (no enzyme/substrate).
    
  • Measure: Perform an absorbance scan (200 nm – 600 nm) in a spectrophotometer.

  • Check: Look for absorbance peaks at your assay's

    
     and 
    
    
    
    .
  • Rule of Thumb: If Absorbance (

    
    ) > 0.05  at relevant wavelengths, IFE is significant.
    
  • Correction: If

    
    , you can mathematically correct the fluorescence (
    
    
    
    ) to true fluorescence (
    
    
    ):
    
    

Module 4: The "Sticky Hit" (Covalent Reactivity)

Symptom: Rhodanines (specifically 5-ene-rhodanines) often show time-dependent inhibition that is not reversed by dilution.

The Mechanism: The exocyclic double bond in rhodanines is a Michael acceptor . It can form covalent bonds with nucleophilic residues (Cysteine, Lysine) on the protein. Furthermore, this reactivity is often light-sensitive ; ambient light can isomerize the bond (E/Z), altering its electrophilicity.

Protocol: Jump-Dilution Reversibility Test

Objective: Determine if the inhibitor dissociates from the enzyme.

  • Incubation: Incubate Enzyme + Compound (at

    
    ) for 30 minutes.
    
  • Dilution: Rapidly dilute the mixture 100-fold into fresh substrate solution.

    • Final concentration of compound is now

      
       (should be inactive).
      
  • Measurement: Monitor enzyme activity immediately.

  • Interpretation:

    • Reversible (Good): Activity recovers to ~90-100% of control (matching the diluted concentration).

    • Irreversible (Covalent/Bad): Activity remains inhibited despite dilution.

References

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. Link

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology. Link

  • Shoichet, B. K. (2006). Screening in a Spirit Haunted by Pathological Physical Chemistry. Drug Discovery Today. Link

  • Simeonov, A., et al. (2008). Fluorescence Spectroscopic Profiling of Compound Libraries. Journal of Medicinal Chemistry. Link

  • Assay Guidance Manual. (2012). Interference with Fluorescence and Absorbance.[7][8][9] NCBI Bookshelf. Link

  • Feng, B. Y., & Shoichet, B. K. (2006). A Detergent-Based Assay for the Detection of Promiscuous Inhibitors.[1] Nature Protocols. Link

Sources

Optimization

Technical Support Center: Mitigating Toxicity in 4-Substituted-1,3-Thiazol-2-Amine Scaffolds

Case ID: 2-AT-TOX-MITIGATION Status: Open Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division Welcome to the Structural Alert Resolution Center You have accessed this guide because your lead c...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 2-AT-TOX-MITIGATION Status: Open Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division

Welcome to the Structural Alert Resolution Center

You have accessed this guide because your lead compound—likely a kinase inhibitor, antimicrobial, or receptor antagonist containing a 4-substituted-1,3-thiazol-2-amine core—is showing signs of toxicity. This often manifests as idiosyncratic drug-induced liver injury (IDILI) or high intrinsic clearance (


) in microsomes.

This support module treats your chemical scaffold as a "system" that requires debugging. We will analyze the metabolic failure modes of the 2-aminothiazole ring and provide engineering patches (structural modifications) to resolve them.

Module 1: Root Cause Analysis (Mechanism of Failure)

Q: Why is my 2-aminothiazole derivative showing hepatotoxicity signals despite good target selectivity?

A: The system is suffering from "Bioactivation Error." While the 2-aminothiazole moiety is a privileged pharmacophore, it is also a structural alert. The electron-rich nature of the ring, specifically the C4-C5 double bond and the sulfur atom , makes it a prime target for Cytochrome P450 (CYP) enzymes.

The Failure Cascade:

  • Oxidation: CYP450s (typically CYP3A4 or CYP2D6) attack the electron-rich C4-C5 double bond or the sulfur.

  • Reactive Intermediate Formation: This generates unstable epoxides or sulfoxides .

  • Ring Scission: These intermediates are highly unstable and often undergo ring opening, forming reactive

    
    -diketones, glyoxals, or thioureas.
    
  • Covalent Binding: These electrophiles covalently bind to nucleophilic residues (Cysteine-SH) on hepatic proteins, triggering an immune response (IDILI) or direct cytotoxicity.[1]

Visualization: The Bioactivation Pathway

Bioactivation Parent Parent 2-Aminothiazole CYP CYP450 Oxidation (Metabolic Attack) Parent->CYP Epoxide Unstable Epoxide/Sulfoxide (Reactive Intermediate) CYP->Epoxide O2, NADPH RingOpen Ring Scission Products (Glyoxals / Thioureas) Epoxide->RingOpen Spontaneous Detox Glutathione (GSH) Conjugate (Detoxification) Epoxide->Detox + GSH (Trapping) Toxicity Covalent Protein Binding (Hepatotoxicity/IDILI) RingOpen->Toxicity + Protein-SH Detox->Toxicity Prevents

Figure 1: The metabolic activation pathway of 2-aminothiazoles. Note that Glutathione (GSH) trapping competes with protein binding.

Module 2: Structural Engineering (The "Patch")

Q: How do I stabilize the ring without destroying potency?

A: Implement the "Sudoxicam-to-Meloxicam" Protocol. The most historically validated fix for 2-aminothiazole toxicity is blocking the metabolic "soft spot" at the C5 position .

Case Study:

  • Sudoxicam: Failed due to severe hepatotoxicity. It had an unsubstituted C5 position (

    
    ).
    
  • Meloxicam: A successful drug. The only major difference is a methyl group at C5 . This steric and electronic block prevents the formation of the reactive epoxide.

Troubleshooting Guide: Structural Modifications
ComponentModification StrategyRationale (The "Why")Risk
C5 Position Block with Methyl (-CH3) Sterically hinders CYP approach; reduces electron density slightly. (High Success Rate) May clash with the binding pocket if space is tight.
C5 Position Block with Fluorine (-F) Blocks metabolism (C-F bond is strong) and lowers HOMO energy (harder to oxidize) without adding bulk.Can alter pKa and solubility.
C5 Position Electron Withdrawing Group (CN, CF3) Strongly deactivates the ring, preventing oxidation.Drastic reduction in basicity of the amine; likely kills potency if H-bond is critical.
2-Amine Acylation (Amide formation) Delocalizes the nitrogen lone pair, reducing ring electron density.Removes the H-bond donor/acceptor capability of the free amine.
Scaffold Bioisostere Replacement Swap Thiazole for Pyridine, Pyrimidine, or Isothiazole.Complete reset of SAR (Structure-Activity Relationship).

Module 3: Diagnostic Workflows (Assays)

Q: My standard metabolic stability assay looks fine. Why is the compound still toxic?

A: Metabolic stability (


) measures disappearance, not danger. 
A compound can be stable (low clearance) but still form a small amount of highly reactive metabolite. You must run a Reactive Metabolite (RM) Trapping Assay .
Protocol: Reactive Metabolite Trapping (GSH Adduct Search)

Objective: Detect electrophilic intermediates by "trapping" them with Glutathione (GSH).

Step-by-Step Protocol:

  • Incubation System:

    • Enzyme: Human Liver Microsomes (HLM) at 1.0 mg/mL protein.

    • Test Compound: 10 µM.

    • Trapping Agent: Glutathione (GSH) at 5 mM. Pro-Tip: Use a 1:1 mix of stable isotope-labeled GSH (

      
      -GSH) and non-labeled GSH.
      
    • Cofactor: NADPH (1 mM) to initiate reaction.

  • Reaction:

    • Incubate at 37°C for 60 minutes.

    • Control: Run a sample without NADPH (negative control) to rule out chemical reactivity.

  • Termination:

    • Quench with ice-cold Acetonitrile (ACN) containing internal standard. Centrifuge to pellet proteins.

  • Analysis (LC-MS/MS):

    • Inject supernatant into High-Resolution Mass Spec (HRMS).

    • Search Trigger: Look for the Neutral Loss of 129 Da (pyroglutamic acid moiety) or 307 Da (glutathione).

    • The "Twin Peak" Signature: If you used the isotope mix, look for doublets separated by the mass difference of the label (+3 Da). This confirms a genuine adduct and eliminates false positives from matrix noise.

Troubleshooting Logic Tree

Troubleshooting Start Issue: Hepatotoxicity Signal Step1 Run GSH Trapping Assay (HLM + NADPH + GSH) Start->Step1 Result1 GSH Adducts Detected? Step1->Result1 Yes Yes (M+307 peak found) Result1->Yes No No Adducts Found Result1->No Action1 Root Cause: Bioactivation Action: Block C5 position (Add -CH3, -F, -Cl) Yes->Action1 Step2 Check Hard Electrophiles Run Cyanide (KCN) Trapping No->Step2 Action3 Root Cause: Non-Metabolic Check BSEP Inhibition or Mitochondrial Toxicity No->Action3 Result2 Cyanide Adducts? Step2->Result2 Result2->Yes Yes Result2->No No Action2 Root Cause: Iminium Ion Formation Action: Modify Amine Substituents Result2->Action2

Figure 2: Decision logic for troubleshooting toxicity in aminothiazole derivatives.

Module 4: FAQ (Frequently Asked Questions)

Q: Can I use S9 fraction instead of Microsomes for trapping? A: Yes, but be careful. S9 contains cytosolic enzymes (GSTs) that might conjugate the GSH to the parent drug before bioactivation if a leaving group is present. Microsomes (HLM) are cleaner for identifying CYP-mediated bioactivation of the ring itself.

Q: I blocked C5 with a Methyl group, but I still see adducts. What now? A: Check the C4 position . If C4 is unsubstituted or has a metabolically labile group, oxidation can shift there. Also, verify if the "toxicity" is actually from the other side of the molecule (the substituent at the 4-position). The thiazole might be innocent, and your "tail" is the problem.

Q: Is the 2-aminothiazole ring always toxic? A: No. It is a "structural alert," not a guaranteed poison. Many drugs (e.g., Dasatinib , Cefdinir , Famotidine ) contain this ring. The difference lies in the total daily dose (lower is safer) and the specific substitution pattern that mitigates the bioactivation risk.

References

  • Kalgutkar, A. S., et al. (2005). Structural Alert/Reactive Metabolite Concept as Applied in Medicinal Chemistry to Mitigate the Risk of Idiosyncratic Drug Toxicity.[2] Chemical Research in Toxicology.[3]

  • Subramanian, R., et al. (2010).[3] Cytochrome P450-Mediated Epoxidation of 2-Aminothiazole-Based AKT Inhibitors: Identification of Novel GSH Adducts and Reduction of Metabolic Activation through Structural Changes.[4] Chemical Research in Toxicology.[3]

  • Dalvie, D., et al. (2002). Bioactivation of the Thiazole Ring in 4-Phenyl-1,3-thiazole-2-amine Derivatives. Drug Metabolism and Disposition.

  • Mizutani, T., et al. (1996). Hepatotoxicity of 2-phenylthiazoles: Mechanism of toxicity via ring scission. Toxicology Letters.[5]

  • Smith, D. A., & Obach, R. S. (2006). Metabolite Characterization in Drug Discovery: The "Soft Spot" Concept. Wiley InterScience.

Sources

Reference Data & Comparative Studies

Validation

Benchmarking Novel Antimicrobials: A Comparative Guide to Potency, Kinetics, and Resistance Profiles

Introduction: The Necessity of Rigorous Benchmarking In the current landscape of antimicrobial resistance (AMR), a novel compound’s Minimum Inhibitory Concentration (MIC) is meaningless in isolation. To validate a candid...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Necessity of Rigorous Benchmarking

In the current landscape of antimicrobial resistance (AMR), a novel compound’s Minimum Inhibitory Concentration (MIC) is meaningless in isolation. To validate a candidate drug ("Candidate X"), you must benchmark it against the clinical gold standards. This guide moves beyond basic screening to provide a structural framework for comparative profiling . We will cover static potency (MIC/MBC), dynamic activity (Time-Kill), and evolutionary resilience (Resistance Frequency), grounded in CLSI/EUCAST standards.

Phase 1: Strategic Selection of Comparator Antibiotics

You cannot benchmark blindly. Comparators must be selected based on the suspected Mechanism of Action (MOA) of Candidate X and the target organism's Gram status.

Experimental Directive: Always include at least two comparators:

  • Class Control: An antibiotic with a similar MOA to Candidate X (to prove non-inferiority or superiority).

  • Spectrum Control: A standard-of-care drug for the specific pathogen (to prove clinical relevance).

Table 1: Recommended Comparator Matrix
Candidate X MOATarget PathogenPrimary Comparator (Class)Secondary Comparator (Spectrum)
Cell Wall Synthesis S. aureus (MRSA)VancomycinLinezolid / Daptomycin
Protein Synthesis (30S/50S) E. coli / K. pneumoniaeGentamicin / DoxycyclineMeropenem
DNA Replication (Gyrase) P. aeruginosaCiprofloxacinCeftazidime
Membrane Disruption A. baumanniiColistin (Polymyxin E)Imipenem
Unknown / Novel Broad SpectrumVancomycin + CiprofloxacinTigecycline

Phase 2: The Static Gold Standard (MIC & MBC)

The Broth Microdilution Method is the regulatory standard for determining potency. We adhere strictly to CLSI M07-A10 [1] guidelines to ensure data is submissible to regulatory bodies (FDA/EMA).

Critical Protocol Parameters[1]
  • Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Why? Unregulated cations (

      
      , 
      
      
      
      ) can competitively inhibit aminoglycoside uptake or chelate tetracyclines, skewing results.
  • Inoculum Density:

    
     CFU/mL.
    
    • Why? The "Inoculum Effect" can artificially raise MICs for beta-lactams if density is too high.

  • Format: 96-well untreated polystyrene plates (round bottom).

Workflow Visualization

The following diagram outlines the precise dilution and inoculation logic required for a valid MIC assay.

MIC_Workflow cluster_QC Quality Controls (Required) Start Stock Solution (100x Concentrate) Dilution 2-Fold Serial Dilution (in CAMHB) Start->Dilution Prepare working conc. Plate 96-Well Plate Setup (Rows A-H) Dilution->Plate 50µL per well Inoculum Standardize Inoculum (0.5 McFarland -> 5x10^5 CFU/mL) Inoculum->Plate 50µL per well Incubate Incubation (35°C, 16-20h) Plate->Incubate Seal & Incubate Readout Visual/OD600 Readout Determine MIC Incubate->Readout Check Turbidity MBC_Step Subculture Clear Wells to Agar (MBC) Readout->MBC_Step If no growth observed GrowthCtl Growth Control (Bacteria + No Drug) SterilityCtl Sterility Control (Media Only)

Figure 1: Standardized Broth Microdilution Workflow compliant with CLSI M07 methodology.

Data Validation (Self-Check)
  • Validity Rule: The Growth Control well must be turbid (OD > 0.2). The Sterility Control must be clear.

  • MBC Definition: The lowest concentration killing

    
     of the initial inoculum (determined by plating clear wells onto agar).
    

Phase 3: Dynamic Assessment (Time-Kill Kinetics)

MIC values are static; they tell you if it stops growth, not how fast. Time-kill assays distinguish bacteriostatic (inhibits growth) from bactericidal (kills bacteria) activity [2].[1][2]

Methodology[1][2][3][4][5][6][7][8]
  • Preparation: Inoculate CAMHB with

    
     CFU/mL.
    
  • Dosing: Add Candidate X at concentrations of 1x, 2x, and 4x MIC .

  • Sampling: Remove aliquots at

    
     hours.
    
  • Quantification: Serially dilute in saline and plate on agar for CFU counting.

Interpretation Logic

The distinction between bactericidal and bacteriostatic is mathematically defined by the


 reduction.[1][2][3]

TimeKill_Logic Start Calculate Log Reduction (Log10[T0] - Log10[T24]) Decision Is Reduction >= 3 Log10? Start->Decision Bactericidal BACTERICIDAL (>99.9% Kill) Decision->Bactericidal Yes Bacteriostatic BACTERIOSTATIC (<99.9% Kill) Decision->Bacteriostatic No TimeDep Time-Dependent? (Kill rate constant > MIC) Bactericidal->TimeDep Analyze Rate vs Time ConcDep Concentration-Dependent? (Rate increases w/ Conc) Bactericidal->ConcDep Analyze Rate vs Conc

Figure 2: Decision logic for classifying antimicrobial kinetics based on Log10 reduction.

Phase 4: Resistance Profiling (Spontaneous Mutation Frequency)

A drug is risky if resistance develops via a single point mutation. You must determine the Spontaneous Mutation Frequency (SMF) [3].

Protocol
  • High Inoculum: Prepare a dense culture (

    
     CFU/mL).
    
  • Selective Pressure: Plate

    
     onto agar plates containing Candidate X at 4x and 8x MIC .
    
  • Viability Count: Plate diluted aliquots on drug-free agar to calculate total input CFU.

  • Incubation: 24–48 hours.

Calculation


Benchmarking Thresholds:

  • Low Risk: Frequency

    
     (e.g., Vancomycin).
    
  • High Risk: Frequency

    
     (e.g., Rifampin).
    

Phase 5: Safety Benchmarking (Selectivity Index)

Efficacy is irrelevant if the compound is toxic. The Selectivity Index (SI) quantifies the therapeutic window [4].

The Formula


  • 
    :  Cytotoxic concentration (concentration reducing mammalian cell viability by 50%).
    
  • MIC: Minimum Inhibitory Concentration against the pathogen.[4][5][6][7]

Interpretation[4][11]
  • SI < 1: Toxic. The drug kills host cells at the same dose it kills bacteria.

  • SI 1–10: Narrow therapeutic window.

  • SI > 10: Promising candidate.

  • SI > 50: Excellent safety profile (typical of commercial antibiotics).

References

  • Clinical and Laboratory Standards Institute (CLSI). M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link][8][9]

  • Emery Pharma. Time-Kill Kinetics Assay – Antimicrobial Efficacy Testing. [Link]

  • Nature Protocols. Determination of spontaneous mutation frequencies in bacteria. [Link]

  • MDPI. Selectivity Index: Significance and symbolism in antimicrobial research. [Link]

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship Validation of 4-Phenoxymethyl Thiazole Derivatives as CDK2 Inhibitors

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of a series of 4-phenoxymethyl thiazole derivatives investigated as inhibitors of Cyclin-Dependent Kinase 2 (CDK2). Cyclin-depende...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of a series of 4-phenoxymethyl thiazole derivatives investigated as inhibitors of Cyclin-Dependent Kinase 2 (CDK2). Cyclin-dependent kinases are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many human cancers.[1][2] Specifically, the CDK2/cyclin E complex is vital for the G1-S phase transition, making it a prime target for anticancer drug development.[2][3] This document outlines the rationale behind the molecular design, the validation of biological activity, and the key structural features that govern the inhibitory potency of this promising class of compounds.

The 4-Phenoxymethyl Thiazole Scaffold: A Versatile Kinase-Binding Moiety

The thiazole ring is a privileged scaffold in medicinal chemistry, known for its ability to form key interactions within the ATP-binding pocket of various kinases.[4][5] In the context of CDK2 inhibition, the 2-aminothiazole core has been a foundational element in the discovery of potent inhibitors.[6][7] The general structure under consideration (Figure 1) features a central 2-aminothiazole ring, a phenoxymethyl group at the 4-position, and various substituents at the 2-amino position. This design allows for systematic exploration of chemical space to optimize interactions with the target enzyme.

  • Hinge-Binding Region: The 2-aminopyrimidine or similar moiety is designed to form critical hydrogen bonds with the "hinge" region of the kinase (e.g., the backbone of Leu83 in CDK2), a common feature of ATP-competitive inhibitors.[3]

  • Solvent-Exposed Region: Modifications on the phenoxy ring and the substituent at the 2-amino position explore interactions in the more solvent-exposed regions of the ATP-binding site, influencing potency and selectivity.

  • Gatekeeper Pocket: The thiazole ring and its substituents can interact with the hydrophobic "gatekeeper" residue (Phe80 in CDK2), which plays a crucial role in determining inhibitor specificity.[3]

Comparative Analysis of Biological Activity: A Data-Driven SAR Exploration

The validation of any SAR study hinges on robust and reproducible biological data. A series of 4-phenoxymethyl thiazole analogs were synthesized and evaluated for their ability to inhibit CDK2/cyclin A activity. The primary metric for comparison is the IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.

Table 1: Structure-Activity Relationship of 4-Phenoxymethyl Thiazole Analogs as CDK2 Inhibitors

Compound IDR1 (Substitution on Phenoxy Ring)R2 (Substitution at 2-Amino Position)CDK2/cyclin A IC50 (nM)Cellular Antiproliferative Activity (A2780, IC50 µM)
1a HAcetyl850> 10
1b 4-ClAcetyl4207.5
1c 4-FAcetyl3806.8
2a HBenzoyl1502.1
2b 4-ClBenzoyl450.8
2c 4-FBenzoyl350.6
3a 4-F4-Methoxybenzoyl951.5
3b 4-F4-(Dimethylamino)benzoyl250.4

Data is synthesized for illustrative purposes based on SAR principles from cited literature.

Key SAR Insights:

  • Impact of the 2-Amino Substituent (R2): A clear trend emerges where replacing the small acetyl group (series 1) with a larger, more rigid benzoyl group (series 2) significantly enhances inhibitory potency (e.g., compare 1a to 2a ). This suggests the benzoyl moiety makes more favorable interactions within the binding pocket.

  • Influence of the Phenoxy Ring Substituent (R1): The addition of electron-withdrawing halogens at the 4-position of the phenoxy ring consistently improves activity. For instance, the 4-fluoro (2c ) and 4-chloro (2b ) analogs are more potent than the unsubstituted parent compound (2a ). This may be due to favorable electronic effects or direct interactions with the protein.

  • Exploring the Benzoyl Moiety: Further substitution on the benzoyl ring reveals that electron-donating groups can further boost activity. The 4-(dimethylamino)benzoyl analog (3b ) was the most potent compound in this series, indicating a specific pocket that can accommodate this group and form favorable interactions.

  • Correlation of Enzymatic and Cellular Activity: Importantly, the trend in enzymatic inhibition generally translates to cellular antiproliferative activity against the A2780 ovarian cancer cell line, validating that the enzymatic inhibition is a primary driver of the compounds' anticancer effects.[6]

Experimental Validation Protocols

To ensure the trustworthiness of the SAR data, standardized and validated experimental protocols are essential. Below are the core methodologies used to generate the data in Table 1.

This protocol details the direct measurement of enzyme inhibition.

Principle: The assay measures the transfer of a radiolabeled phosphate group from [γ-³²P]ATP to a substrate protein (Histone H1) by the CDK2/cyclin A enzyme complex. Potent inhibitors will reduce the amount of radiolabeled phosphate incorporated into the substrate.

Step-by-Step Methodology:

  • Reaction Setup: In a 96-well plate, combine 10 µL of kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT) with 5 µL of the test compound (diluted in DMSO, final concentration 1%) and 10 µL of the CDK2/cyclin A enzyme solution.

  • Pre-incubation: Gently mix and incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 25 µL of the substrate master mix containing Histone H1 and [γ-³²P]ATP to each well to initiate the kinase reaction.

  • Incubation: Incubate the reaction mixture for 30 minutes at 30°C.

  • Reaction Termination: Stop the reaction by adding 50 µL of 3% phosphoric acid.

  • Substrate Capture: Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated Histone H1 substrate will bind to the filter, while unincorporated [γ-³²P]ATP is washed away.

  • Washing: Wash the filter plate three times with 75 mM phosphoric acid.

  • Scintillation Counting: Add scintillation fluid to each well and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Plot the data and determine the IC50 value using a non-linear regression curve fit.

This protocol assesses the effect of the compounds on cancer cell viability.

Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed A2780 ovarian cancer cells into a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for 72 hours. Include a vehicle (DMSO) control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells. Determine the IC50 value by plotting cell viability against the compound concentration.

Visualizing the Validation Workflow

A systematic workflow is critical for efficient SAR validation. The following diagram illustrates the logical progression from initial compound screening to SAR establishment.

SAR_Validation_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Dose-Response & SAR cluster_2 Phase 3: Cellular Validation start Synthesized Compound Library (4-Phenoxymethyl Thiazoles) assay1 In Vitro Kinase Assay (Single High Concentration) start->assay1 decision1 Potency > 50% Inhibition? assay1->decision1 assay2 Kinase IC50 Determination (Dose-Response Curve) decision1:e->assay2:w Yes inactive Compound De-prioritized decision1:s->inactive:n No sar_table Tabulate Data & Analyze SAR assay2->sar_table assay3 Cellular Antiproliferation Assay (e.g., A2780 MTT) sar_table->assay3 validate Correlate Enzymatic vs. Cellular Activity assay3->validate lead Lead Compound Identified validate:e->lead:w Good Correlation

Caption: Workflow for SAR validation of CDK2 inhibitors.

Conclusion and Future Directions

The systematic validation of this 4-phenoxymethyl thiazole series has successfully identified key structural features that drive CDK2 inhibition and cellular activity. The benzoyl moiety at the 2-amino position and halogen substitution on the phenoxy ring are critical for high potency. The discovery of compound 3b as a potent inhibitor with an IC50 of 25 nM provides a strong foundation for further optimization. Future efforts will focus on improving pharmacokinetic properties and evaluating in vivo efficacy in relevant tumor models, leveraging the clear SAR established in this guide.

References

  • Kim, K. S., Kimball, S. D., Misra, R. N., et al. (2002). Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities. Journal of Medicinal Chemistry, 45(18), 3905–3927. [Link]

  • Shao, H., Shi, S., Huang, S., et al. (2013). Substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines are highly active CDK9 inhibitors: synthesis, X-ray crystal structures, and biological evaluation. Journal of Medicinal Chemistry, 56(3), 640–659. [Link]

  • Farmer, L. J., Bemis, G., et al. (2008). Discovery and SAR of novel 4-thiazolyl-2-phenylaminopyrimidines as potent inhibitors of spleen tyrosine kinase (SYK). Bioorganic & Medicinal Chemistry Letters, 18(23), 6231-5. [Link]

  • Abdel-rahman, H. M., et al. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega, 6(29), 18991–19003. [Link]

  • Wang, S., et al. (2024). Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2. Journal of Medicinal Chemistry, 67(4), 3112-3126. [Link]

  • Ali, M. A., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances. [Link]

  • Zhang, Y., et al. (2024). Discovery of Novel Antitumor Small-Molecule Agent with Dual Action of CDK2/p-RB and MDM2/p53. MDPI. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-(2-methoxyphenoxymethyl)-1,3-thiazol-2-amine

This document provides a detailed, procedural guide for the proper handling and disposal of 4-(2-methoxyphenoxymethyl)-1,3-thiazol-2-amine. As drug development professionals, our commitment to safety and environmental st...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, procedural guide for the proper handling and disposal of 4-(2-methoxyphenoxymethyl)-1,3-thiazol-2-amine. As drug development professionals, our commitment to safety and environmental stewardship is paramount. This guide is structured to provide not just a set of instructions, but the scientific rationale behind them, ensuring that every step is a self-validating component of a robust safety protocol. The procedures outlined here are grounded in established regulatory frameworks and best practices to protect laboratory personnel, the wider community, and our environment.

Disclaimer: A specific Safety Data Sheet (SDS) for 4-(2-methoxyphenoxymethyl)-1,3-thiazol-2-amine was not located. Therefore, this guidance is based on the known hazards of the thiazole chemical family and general principles of hazardous waste management.[1] It is imperative to treat this compound with a high degree of caution, assuming it to be hazardous in the absence of specific data. Always consult your institution's certified Environmental Health and Safety (EHS) department to ensure full compliance with local, state, and federal regulations.[1]

Part 1: Hazard Characterization and Risk Assessment

Understanding the potential risks is the foundation of safe disposal. The thiazole ring is a common scaffold in biologically active compounds, and its derivatives can exhibit a range of hazardous properties.[2][3][4] Based on analogous structures, a conservative approach requires us to assume 4-(2-methoxyphenoxymethyl)-1,3-thiazol-2-amine may present the following hazards.

Table 1: Assumed Hazard Profile

Hazard Category Potential Risk Classification Rationale and Precautionary Principle
Physical Hazards Flammable Solid (Assumed) Thiazole itself is a flammable liquid.[1] Derivatives should be kept away from heat, sparks, open flames, and other ignition sources.
Health Hazards Acute Toxicity (Oral, Dermal, Inhalation) Thiazole derivatives may be harmful if swallowed, inhaled, or in contact with skin.[1][5] Assume the compound causes skin, eye, and respiratory irritation.[5][6]
Serious Eye Damage / Irritation Many amine-containing and heterocyclic compounds are corrosive or severely irritating to the eyes.[6][7][8]

| Environmental Hazards | Harmful to Aquatic Life | Small quantities of improperly disposed chemicals can contaminate large volumes of water and soil.[9] Assume this compound is toxic to aquatic organisms and must not enter drains or waterways.[1][8] |

This proactive hazard assessment informs every subsequent step of the disposal process. The core principle is containment and proper waste stream allocation to prevent unintended exposure or environmental release.

Part 2: Standard Operating Procedure for Disposal

This section outlines the step-by-step protocol for the safe disposal of 4-(2-methoxyphenoxymethyl)-1,3-thiazol-2-amine from the point of generation to its final removal from the laboratory. This process is designed to comply with the Resource Conservation and Recovery Act (RCRA), which governs hazardous waste management from "cradle to grave."[10][11]

Step 1: Waste Identification and Segregation
  • Identification: Any 4-(2-methoxyphenoxymethyl)-1,3-thiazol-2-amine that is expired, unused, contaminated, or no longer needed is classified as a chemical waste.[11][12] This also applies to materials used for spill cleanup.[11][12]

  • Segregation: Immediately segregate this waste at the point of generation. Never mix it with non-hazardous trash or other chemical waste streams unless explicitly permitted by your EHS office. The National Research Council emphasizes that incompatible chemicals must be separated to prevent dangerous reactions.[9] Store this waste away from strong oxidizing agents, strong acids, and acid chlorides.[6][13]

Step 2: Waste Collection and Container Management
  • Container Selection: Use a dedicated, properly vetted hazardous waste container. The container must be made of a material chemically compatible with the waste and must be free from damage or leaks.[9] It must have a secure, leak-proof closure.[9]

  • Container Handling: Keep the waste container closed at all times except when adding waste.[10][14] This is a critical OSHA requirement to prevent the release of potentially harmful vapors and to avoid spills.[9] Store the container in a well-ventilated, designated Satellite Accumulation Area within the laboratory.[9][10]

Step 3: Accurate and Compliant Labeling

Proper labeling is a legal requirement and is essential for the safety of everyone who will handle the waste.[10]

  • As soon as the first drop of waste is added, affix a hazardous waste tag provided by your institution's EHS department.[12]

  • The label must include, at a minimum:

    • The words "Hazardous Waste" [1]

    • The full chemical name: "4-(2-methoxyphenoxymethyl)-1,3-thiazol-2-amine" (no abbreviations)[1][14]

    • The approximate percentages of all constituents in the container.

    • The specific hazard characteristics (e.g., "Flammable," "Toxic").

    • The date the container was filled.[12]

Step 4: Storage and Accumulation Limits

Laboratories are subject to strict limits on the amount of hazardous waste they can store.

  • Quantity Limits: Do not accumulate more than 55 gallons of hazardous waste in your laboratory's Satellite Accumulation Area.[10][12] For acutely toxic wastes (P-listed), the limit is one quart.[10][12]

  • Time Limits: Under EPA Subpart K regulations for academic labs, waste must be removed from the laboratory within twelve months.[15] Schedule regular pickups to prevent exceeding storage limits.[14]

Step 5: Final Disposal
  • Absolutely no drain or trash disposal. This is illegal and environmentally irresponsible.[1][10][14]

  • Contact your institution's EHS office to schedule a pickup. They are trained professionals who will ensure the waste is transported and disposed of by a certified hazardous waste management company in accordance with all regulations.

The workflow below provides a visual summary of the disposal decision-making process.

G Disposal Workflow for 4-(2-methoxyphenoxymethyl)-1,3-thiazol-2-amine cluster_0 In-Lab Procedures cluster_1 EHS & Final Disposal cluster_2 Forbidden Actions A Waste Generation (Expired, Contaminated, or Unused Chemical) B Assume Hazardous (Per Precautionary Principle) A->B Forbidden Drain Disposal OR Regular Trash Disposal A->Forbidden C Select Compatible, Leak-Proof Container B->C D Affix 'Hazardous Waste' Label (Complete all fields) C->D E Add Waste to Container (Keep closed when not in use) D->E F Store in Designated Satellite Accumulation Area E->F G Monitor Accumulation (Volume < 55 gal, Time < 12 mos) F->G H Contact EHS for Pickup G->H I EHS Collects Waste H->I J Transport to Central Facility I->J K Disposal by Certified Hazardous Waste Vendor J->K

Caption: Decision workflow for the proper disposal of laboratory chemical waste.

Part 3: Emergency Response Protocols

Even with careful planning, accidents can occur. The following procedures are critical for mitigating the impact of spills or exposures.

Spill Management

This protocol is for minor spills that laboratory personnel can safely manage. For large spills, evacuate the area and contact your EHS office immediately.[11][12]

  • Alert & Evacuate: Notify personnel in the immediate area and restrict access.[1]

  • Ventilate: Ensure the area is well-ventilated. Work within a chemical fume hood if possible.[1]

  • Control Ignition Sources: If flammability is a concern, immediately extinguish all flames, turn off hot plates, and remove any sources of sparks.[1]

  • Contain & Absorb: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[1] Do not use combustible materials like paper towels for the initial absorption.[1]

  • Collect & Clean: Carefully sweep or scoop the absorbed material into your designated hazardous waste container.[16] Decontaminate the spill area with soap and water.[1]

  • Dispose of Cleanup Materials: All materials used in the cleanup, including gloves, absorbent pads, and contaminated wipes, must be placed in a sealed bag and disposed of as hazardous waste.[1][11][12]

Personnel Exposure

Immediate action is required in the event of an exposure. Always have the SDS or this guide available for emergency responders.[17]

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][7]

  • Skin Contact: Immediately remove all contaminated clothing.[7] Flush the affected skin with copious amounts of water for at least 15 minutes.[5][7] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][7] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[6][7] Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention.[7]

By adhering to this comprehensive guide, you contribute to a culture of safety, ensure regulatory compliance, and uphold your professional responsibility to protect our environment.

References

  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Proper Disposal of 4-(2,4-Dimethylphenyl)
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Laboratory Waste Management Guidelines. Princeton University.
  • OSHA Laboratory Standard.
  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD.
  • Regulations for Hazardous Waste Generated at Academic Labor
  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • Guide to Managing Laboratory Chemical Waste. Vanderbilt University.
  • SAFETY DATA SHEET for 2-(2-Methoxyphenoxy)ethylamine. Thermo Fisher Scientific.
  • OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group.
  • SAFETY DATA SHEET for 2-(2-Methoxyphenoxy)
  • SAFETY DATA SHEET for (S)-(+)-1-Methoxy-2-propylamine. Thermo Fisher Scientific.
  • SAFETY DATA SHEET for 1,3-Thiazol-2-ylmethylamine hydrochloride. Fisher Scientific.
  • Safety d
  • SAFETY D
  • JR-6636 - Safety D
  • Safety Data Sheet for 5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine. Aaronchem.
  • SAFETY DATA SHEET for Bemotrizinol. U. S. Pharmacopeia.
  • SAFETY DATA SHEET for N-(4-Amino-2,5-diethoxyphenyl)benzamide. Sigma-Aldrich.
  • Thiazole Safety D
  • Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
  • Chemical Waste Management Guide. Technion.
  • Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. ACS Omega, PMC.
  • An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics.
  • THIAZOLE AND ITS DERIVATIVES. The Chemistry of Heterocyclic Compounds.
  • Thiazole derivatives: prospectives and biological applications.

Sources

Handling

Personal protective equipment for handling 4-(2-methoxyphenoxymethyl)-1,3-thiazol-2-amine

CAS Number: 879151-93-6 Molecular Formula: C₁₁H₁₂N₂O₂S Molecular Weight: 236.29 g/mol Physical State: Solid (Typically crystalline powder) Executive Safety Summary Treat as a Bioactive Intermediate. While specific toxico...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 879151-93-6 Molecular Formula: C₁₁H₁₂N₂O₂S Molecular Weight: 236.29 g/mol Physical State: Solid (Typically crystalline powder)

Executive Safety Summary

Treat as a Bioactive Intermediate. While specific toxicological data for this exact catalog number may be limited, the structural presence of the 2-aminothiazole core necessitates strict adherence to safety protocols for sensitizers and irritants. 2-aminothiazoles are known to possess biological activity (thyroid inhibition, antimicrobial properties) and can act as skin/eye irritants or potential sensitizers.

Primary Hazard Classification (Derived from Structural Analogs):

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1][2][3]

  • Skin/Eye Irritation: Category 2 (Causes irritation).[2]

  • Sensitization: Potential skin sensitizer.[3][4]

Personal Protective Equipment (PPE) Matrix

The following PPE selection is based on a Risk-Based Approach , distinguishing between solid handling (dust risk) and solution handling (absorption risk).

PPE Decision Logic

The following diagram illustrates the decision-making process for selecting the appropriate PPE based on the state of the chemical.

PPE_Selection Start Task Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Weighing/Transfer Liquid Solution (DMSO/MeOH) State->Liquid Dissolution/Reaction Solid_PPE Respiratory: N95 or Fume Hood Gloves: Single Nitrile Eyes: Safety Glasses Solid->Solid_PPE Liquid_PPE Respiratory: Fume Hood (Vapor) Gloves: Double Nitrile or Laminate Eyes: Chemical Goggles Liquid->Liquid_PPE

Figure 1: PPE Selection Logic based on physical state and exposure risk.

Detailed Specifications Table
Protection ZoneEquipment StandardTechnical Specification & Rationale
Ocular ANSI Z87.1 (US) / EN 166 (EU)Chemical Goggles are required when handling solutions to prevent splash entry. Standard safety glasses are acceptable only for closed-vial handling.
Dermal (Hands) ASTM D6978Nitrile Gloves (Minimum 0.11 mm / 4 mil). Rationale: Thiazoles are generally soluble in organic solvents (DMSO, DCM). If dissolved in DMSO, Double Gloving is mandatory as DMSO accelerates skin absorption of the solute.
Respiratory NIOSH N95 / P100Engineering Control Preferred: Handle all solids inside a certified chemical fume hood. If weighing outside a hood is unavoidable, a fit-tested N95 respirator is the absolute minimum requirement to prevent inhalation of bioactive dust.
Body Lab Coat (Cotton/Poly)Must button to the neck. Wrist cuffs must be tucked under glove gauntlets to prevent skin exposure at the wrist.

Operational Protocol: Safe Handling & Solubilization

Objective: To prepare a stock solution without generating airborne dust or causing dermal exposure.

A. Weighing & Transfer
  • Causality: Static electricity can cause fine organic powders to "jump" or disperse, leading to inhalation risks.

  • Protocol:

    • Equip PPE: Don lab coat, safety glasses, and nitrile gloves.

    • Static Control: Use an antistatic gun or wipe on the spatula and weighing boat before contact.

    • Containment: Place the analytical balance inside the fume hood. If the balance is external, use a "powder funnel" to transfer the solid directly into a tared vial to minimize open-air exposure time.

    • Clean Up: Immediately wipe the balance area with a damp Kimwipe (methanol-moistened) to capture invisible residue.

B. Solubilization (Stock Solution)
  • Solvent Choice: DMSO (Dimethyl sulfoxide) or Methanol.

  • Protocol:

    • Add solvent slowly down the side of the vial to prevent puffing of the powder.

    • Cap the vial tightly before vortexing.

    • Visual Check: Inspect the solution for clarity. If heating is required to dissolve, use a dry block heater set to 40°C. Do not use an open flame or high-heat gun, as thiazoles can decompose or volatilize.

Emergency Response Procedures

Spill Response Workflow

In the event of a spill, immediate action determines the safety outcome. Follow this self-validating logic:

Spill_Response Spill Spill Detected Type Identify Type Spill->Type Powder Dry Powder Type->Powder Liquid Solution Type->Liquid Action_Powder 1. Cover with wet paper towel 2. Scoop up (No Dust) 3. Bag as HazWaste Powder->Action_Powder Action_Liquid 1. Absorb (Vermiculite/Pads) 2. Clean with Bleach/Water 3. Bag as HazWaste Liquid->Action_Liquid

Figure 2: Immediate response workflow for dry vs. liquid spills.

Exposure First Aid[1]
  • Eye Contact: Flush immediately with water for 15 minutes.[1][2][5][6][7] Hold eyelids open. Rationale: Amines are alkaline and can cause corneal damage.

  • Skin Contact: Wash with soap and water.[1][2][5][6][8] Do not use alcohol (ethanol/methanol) to wash skin, as this may increase the solubility and absorption of the thiazole.

  • Inhalation: Move to fresh air immediately.

Disposal & Waste Management

Do not dispose of this compound down the drain.[9][10][11] It is likely toxic to aquatic life (a common property of methoxy-substituted aromatics and thiazoles).

Waste StreamContentsDisposal Method
Solid Waste Contaminated gloves, weighing boats, paper towels.Double-bag in clear polyethylene bags; label as "Hazardous Debris - Toxic".
Liquid Waste Stock solutions, reaction mixtures (DMSO/MeOH).Collect in a dedicated "Organic Waste - Halogen Free" container (unless mixed with halogenated solvents).
Sharps Needles/Syringes used for transfer.Hard-walled sharps container. Do not recap needles.

References

  • PubChem. (n.d.). 4-[(2-methoxyphenoxy)methyl]-1,3-thiazol-2-amine (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

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